Technical Documentation Center

2-phenyl-1H-indole-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-phenyl-1H-indole-6-carboxylic acid
  • CAS: 110073-83-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-phenyl-1H-indole-6-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 2-phenyl-1H-indole-6-carboxylic acid stands as a pivotal scaffold in medicinal chemistry, embodying a unique structural motif that has garnered sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-phenyl-1H-indole-6-carboxylic acid stands as a pivotal scaffold in medicinal chemistry, embodying a unique structural motif that has garnered significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of this compound, delineating its chemical identity, synthesis methodologies, and exploring its current and prospective applications in drug discovery. Drawing upon established synthetic routes for analogous compounds and preliminary biological data on its derivatives, this document aims to equip researchers with the foundational knowledge required to harness the full potential of this intriguing molecule.

Chemical Identity and Properties

IUPAC Name: 2-phenyl-1H-indole-6-carboxylic acid

Synonyms: While not extensively documented, logical synonyms include 2-phenylindole-6-carboxylic acid.

Molecular Formula: C₁₅H₁₁NO₂[1]

Molecular Weight: 237.25 g/mol [1]

CAS Number: 110073-83-1[1]

Table 1: Physicochemical Properties of 2-phenyl-1H-indole-6-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₅H₁₁NO₂[1]
Molecular Weight237.25[1]
Topological Polar Surface Area (TPSA)53.09 Ų[1]
LogP3.5331[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors1[1]
Rotatable Bonds2[1]

Synthesis of 2-phenyl-1H-indole-6-carboxylic acid

Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling and Cyclization

A highly plausible and efficient route involves a palladium-catalyzed Sonogashira coupling followed by a base-mediated cyclization. This approach offers high yields and good functional group tolerance.

Workflow Diagram: Proposed Synthesis of 2-phenyl-1H-indole-6-carboxylic acid

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization A 4-Amino-3-iodobenzoic acid C Pd(PPh₃)₂Cl₂, CuI, Et₃N A->C B Phenylacetylene B->C D 2-((4-carboxyphenyl)amino)phenyl)ethyne C->D Cross-coupling E Tetrabutylammonium fluoride (TBAF) D->E F 2-phenyl-1H-indole-6-carboxylic acid E->F Intramolecular Cyclization

Caption: Proposed two-step synthesis of 2-phenyl-1H-indole-6-carboxylic acid.

Experimental Protocol (Hypothetical):

Step 1: Sonogashira Coupling of 4-Amino-3-iodobenzoic acid and Phenylacetylene

  • To a solution of 4-amino-3-iodobenzoic acid (1 equivalent) in a suitable solvent such as DMF or a mixture of toluene and water, add phenylacetylene (1.2 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 equivalents), and a copper(I) co-catalyst, like CuI (0.04 equivalents).

  • Add a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture.

  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-((4-carboxyphenyl)amino)phenyl)ethyne intermediate.

Step 2: TBAF-Mediated Cyclization

  • Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like THF or DMF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain 2-phenyl-1H-indole-6-carboxylic acid.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Alternative Synthetic Route: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[3][4][5] This route would involve the acid-catalyzed cyclization of a phenylhydrazone precursor.

Workflow Diagram: Fischer Indole Synthesis Approach

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization A 4-Hydrazinobenzoic acid C Acid catalyst (e.g., AcOH) A->C B Acetophenone B->C D 4-((2-phenylhydrazono)methyl)benzoic acid C->D Condensation E Polyphosphoric acid (PPA) or ZnCl₂ D->E F 2-phenyl-1H-indole-6-carboxylic acid E->F Cyclization

Caption: Fischer indole synthesis pathway for 2-phenyl-1H-indole-6-carboxylic acid.

Biological Activity and Therapeutic Potential

While direct in-vitro or in-vivo studies on 2-phenyl-1H-indole-6-carboxylic acid are not extensively reported, the biological activities of its derivatives provide strong indications of its therapeutic potential. The indole-6-carboxylic acid and 2-phenylindole moieties are recognized pharmacophores in several classes of therapeutic agents.

Anticancer Activity

Derivatives of indole-6-carboxylic acid have been synthesized and evaluated as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] These receptors are often overexpressed in various cancers and play crucial roles in tumor growth, proliferation, and angiogenesis. The structural framework of 2-phenyl-1H-indole-6-carboxylic acid makes it an attractive starting point for the design of novel kinase inhibitors.

Antiviral Activity

The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of HIV-1 integrase inhibitors.[7] Integrase is a key enzyme in the HIV life cycle, and its inhibition is a validated therapeutic strategy. The phenyl substituent at the 2-position of the indole ring could potentially enhance binding affinity to the enzyme's active site.

Antioxidant and Antimicrobial Properties

Studies on various 2-phenyl-1H-indole derivatives have demonstrated their potential as antioxidant and antimicrobial agents.[3] The indole nucleus can act as a scavenger of free radicals, and the overall lipophilicity of the molecule can contribute to its ability to disrupt microbial membranes.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of 2-phenyl-1H-indole-6-carboxylic acid.

Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Spectroscopy Aromatic protons in the range of 7-8.5 ppm. A broad singlet for the indole N-H proton (typically >10 ppm). A downfield singlet for the carboxylic acid proton (often >12 ppm).[8]
¹³C NMR Spectroscopy Resonances for the aromatic carbons. A characteristic signal for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm).
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 237.25. Fragmentation patterns may show loss of CO₂ and other characteristic fragments.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating purity. Retention time will depend on the specific column and mobile phase conditions (typically a C18 column with a water/acetonitrile or water/methanol gradient).
Infrared (IR) Spectroscopy A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹). A C=O stretch for the carboxylic acid (around 1680-1710 cm⁻¹). An N-H stretch for the indole ring (around 3300-3500 cm⁻¹).[9]

Safety and Handling

General Handling Precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

  • Store in a tightly sealed container in a cool, dry place.

Hazard Statements for 2-phenylindole (as a reference): May be harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[10]

Conclusion and Future Directions

2-phenyl-1H-indole-6-carboxylic acid represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structural features suggest a high potential for biological activity, particularly in the areas of oncology and virology. While further research is needed to fully elucidate its specific mechanism of action and therapeutic efficacy, the synthetic pathways and analytical methods outlined in this guide provide a solid foundation for future investigations. The development of novel derivatives based on this scaffold could lead to the discovery of new and effective therapeutic agents.

References

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5723. [Link]

  • Al-Sultani, A. A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(12), e202301892. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Chen, Y., et al. (2009). A Practical Synthesis of 2-Aryl-Indole-6-carboxylic Acids. Synthetic Communications, 39(1), 114-121. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Lee, J. H., et al. (2006). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Arkivoc, 2007(1), 50-58. [Link]

  • Nikita, D., et al. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(2), 14-23. [Link]

  • Organic Syntheses. (n.d.). 2-phenylindole. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Proniewicz, L. M., et al. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 651-653, 745-754. [Link]

  • Wang, C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-867. [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(21), 6013-6025. [Link]

  • You, J., et al. (2010). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. Chemical Communications, 46(36), 6732-6734. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-phenyl-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the potential mechanisms of action of the novel chemical entity, 2-phenyl-1H-ind...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the potential mechanisms of action of the novel chemical entity, 2-phenyl-1H-indole-6-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes current research on structurally related compounds, namely 2-phenylindole and indole-6-carboxylic acid derivatives, to postulate its likely biological targets and signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering a scientifically grounded framework for initiating investigations into the therapeutic potential of this compound. We will explore potential activities ranging from anticancer and anti-inflammatory to antiviral applications, drawing parallels from established findings in the broader indole-based chemical space. Furthermore, this guide outlines a robust, multi-faceted experimental workflow to systematically elucidate the precise mechanism of action of 2-phenyl-1H-indole-6-carboxylic acid, thereby paving the way for its future development and application.

Introduction to 2-phenyl-1H-indole-6-carboxylic Acid: A Molecule of Untapped Potential

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The specific compound, 2-phenyl-1H-indole-6-carboxylic acid (CAS No. 110073-83-1), is a distinct molecule that combines the structural features of a 2-phenylindole with a carboxylic acid moiety at the 6-position of the indole ring.[1] While this compound is commercially available, a thorough review of the scientific literature reveals a conspicuous absence of studies detailing its specific biological effects and mechanism of action.

This guide, therefore, embarks on a deductive exploration of its potential pharmacology. By dissecting the molecule into its core components—the 2-phenylindole nucleus and the indole-6-carboxylic acid functionality—we can extrapolate potential mechanisms of action based on well-documented activities of analogous compounds. This approach provides a logical starting point for hypothesis-driven research and the strategic design of experiments to unlock the therapeutic promise of this intriguing molecule.

Postulated Mechanisms of Action Based on the 2-Phenylindole Core

The 2-phenylindole scaffold is a recurring motif in compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] The presence of this core in 2-phenyl-1H-indole-6-carboxylic acid suggests that it may share similar mechanistic attributes.

Anti-inflammatory and Analgesic Potential: Targeting Cyclooxygenase (COX) Enzymes

Certain 2-phenylindole derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] This inhibition would disrupt the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Hypothesized Signaling Pathway: Inhibition of Prostaglandin Synthesis

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound 2-phenyl-1H-indole-6-carboxylic acid Compound->COX_Enzymes Inhibition

Caption: Postulated inhibition of the COX pathway by 2-phenyl-1H-indole-6-carboxylic acid.

Anticancer Activity: Potential for Multi-Target Inhibition

Derivatives of 2-phenylindole have demonstrated promising anticancer activity against various cancer cell lines.[2] The mechanisms are often multi-faceted and can involve the modulation of key signaling pathways implicated in cancer progression.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Some indole derivatives have been shown to target EGFR, a receptor tyrosine kinase that, when overactivated, drives cell proliferation and survival in many cancers.[3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : Inhibition of VEGFR, another receptor tyrosine kinase, can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3]

  • Selective Estrogen Receptor Modulation (SERM) : The 2-phenylindole structure is a known pharmacophore for non-steroidal SERMs. These compounds can exert anti-proliferative effects in hormone-receptor-positive cancers, such as certain types of breast cancer.

Hypothesized Signaling Pathway: Interruption of Cancer Proliferation and Angiogenesis

G cluster_0 Cancer Cell EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR VEGFR VEGFR VEGFR->PI3K_Akt_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Compound 2-phenyl-1H-indole-6-carboxylic acid Compound->EGFR Inhibition Compound->VEGFR Inhibition

Caption: Potential anticancer mechanisms via EGFR and VEGFR inhibition.

Antiviral Activity: A Potential Avenue for Exploration

2-phenylindole derivatives have also been reported to possess antiviral properties, including activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).[2] For instance, some indole-2-carboxylic acid derivatives act as HIV-1 integrase inhibitors by chelating magnesium ions in the enzyme's active site.[4][5]

Insights from the Indole-6-carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the indole ring is a key feature that influences the molecule's physicochemical properties and potential biological interactions.

DNA Intercalation and Minor Groove Binding

A structurally related compound, 4',6-diamidino-2-phenylindole (DAPI), is a well-known fluorescent stain that binds strongly to A-T rich regions in the minor groove of DNA.[6] While 2-phenyl-1H-indole-6-carboxylic acid lacks the amidine groups of DAPI, the planar aromatic system and the potential for hydrogen bonding from the carboxylic acid and indole N-H suggest that it could interact with DNA, potentially leading to cytotoxic effects in cancer cells through interference with DNA replication and transcription.

Modulation of Receptor-Ligand Interactions

The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a potential coordination site for metal ions. This functionality could enable the molecule to interact with a variety of biological targets, including:

  • G-protein coupled receptors (GPCRs) : Some indolyl carboxylic amide analogues have shown selectivity for dopamine receptors.[7]

  • Enzymes : The carboxylic acid could interact with active site residues of enzymes, leading to their inhibition. For example, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase.[8]

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To systematically determine the mechanism of action of 2-phenyl-1H-indole-6-carboxylic acid, a tiered experimental approach is recommended.

Experimental Workflow Diagram

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis cluster_3 Phase 4: In Vivo Model Validation Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Target_Fishing Target Fishing Techniques (e.g., Affinity chromatography, proteomics) Cell_Viability->Target_Fishing Anti_Inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Anti_Inflammatory->Target_Fishing Antiviral Antiviral Assays (e.g., Plaque reduction assay) Antiviral->Target_Fishing Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Target_Fishing->Binding_Assays In_Silico In Silico Docking & Virtual Screening In_Silico->Binding_Assays Kinase_Panel Kinase Panel Screening Enzyme_Kinetics Enzyme Kinetic Assays Kinase_Panel->Enzyme_Kinetics Western_Blot Western Blotting for Signaling Pathway Modulation Binding_Assays->Western_Blot Enzyme_Kinetics->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Western_Blot->Gene_Expression Animal_Models Disease-specific Animal Models (e.g., Xenograft models, inflammation models) Gene_Expression->Animal_Models

Sources

Foundational

An In-Depth Technical Guide to 2-phenyl-1H-indole-6-carboxylic acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic applications.[1] Among the vast family of indole derivatives, 2-phenyl-1H-indole-6-carboxylic acid and its related structures have garnered substantial attention for their diverse and potent biological activities. This guide provides a comprehensive review of the literature, detailing the synthesis, mechanisms of action, and therapeutic prospects of this important class of molecules.

Introduction to the 2-Phenylindole Scaffold

The 2-phenylindole core consists of a bicyclic aromatic structure—a benzene ring fused to a pyrrole ring—with a phenyl substituent at the 2-position. This arrangement provides a rigid, planar framework with specific steric and electronic properties that facilitate interactions with various biological targets. The addition of a carboxylic acid group at the 6-position introduces a key functional handle for modifying solubility, forming salts, and establishing critical interactions, such as hydrogen bonds or metal chelation, within enzyme active sites.[2][3]

Derivatives of this scaffold have been investigated for a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4] Their therapeutic potential stems from their ability to modulate the function of key proteins involved in disease pathways.

Synthetic Methodologies

The construction of the 2-phenyl-1H-indole-6-carboxylic acid core is primarily achieved through classical indole syntheses, with the Fischer indole synthesis being a prominent and versatile method.[5]

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone. For the synthesis of 2-phenylindole derivatives, this typically involves the reaction of a substituted phenylhydrazine with an appropriate acetophenone derivative.[5]

General Workflow:

  • Hydrazone Formation: Condensation of a substituted phenylhydrazine with a substituted acetophenone to form the corresponding phenylhydrazone.

  • Cyclization: The phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization, often using catalysts like polyphosphoric acid (PPA), zinc chloride, or protic acids.[5] This reaction proceeds through a[5][5]-sigmatropic rearrangement to form the indole ring.

Detailed Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole[5]
  • Step 1: Phenylhydrazone Formation. A mixture of acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) is boiled in ethanol (60 ml) with a few drops of glacial acetic acid. The resulting acetophenone phenylhydrazone is obtained as a white solid.

  • Step 2: Cyclization. The dried phenylhydrazone is mixed with a catalyst, such as polyphosphoric acid, and heated to induce cyclization.

  • Step 3: Work-up and Purification. The reaction mixture is cooled and quenched with cold water. The solid product is filtered, washed with water, and then washed with hot rectified spirit.

  • Step 4: Recrystallization. The crude 2-phenylindole is recrystallized from a suitable solvent, such as ethanol, to yield the purified product.

Palladium-Catalyzed Methodologies

More modern approaches utilize palladium-catalyzed cross-coupling reactions to construct the indole core. One such method involves a one-pot Sonogashira-type alkynylation followed by a base-assisted cycloaddition between a substituted 2-iodoaniline and a terminal alkyne.[6] This strategy offers a high degree of flexibility for introducing various substituents onto the indole ring.

Caption: Key synthetic routes to the 2-phenylindole scaffold.

Physicochemical Properties

The physicochemical properties of 2-phenyl-1H-indole-6-carboxylic acid are crucial for its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₅H₁₁NO₂[7]
Molecular Weight 237.25 g/mol [7]
Topological Polar Surface Area (TPSA) 53.09 Ų[7]
LogP 3.53[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 1[7]
Rotatable Bonds 2[7]

These properties suggest a molecule with moderate lipophilicity, which is often favorable for cell permeability, and the presence of hydrogen bond donors and acceptors allows for specific interactions with protein targets.

Biological Activity and Therapeutic Targets

The 2-phenylindole scaffold has demonstrated a remarkable breadth of biological activity. The specific functionalization, particularly at the 6-position with a carboxylic acid, can significantly influence the compound's primary biological target.

Anticancer Activity

The indole skeleton is a well-known pharmacophore in the design of anticancer agents.[1] Derivatives of 2-phenylindole have shown potent antiproliferative effects against a variety of cancer cell lines, including breast, lung, and melanoma.[4][8]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some 2-phenylindole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[4]

  • Topoisomerase Inhibition: Another mechanism involves the inhibition of topoisomerase enzymes and DNA intercalation, which disrupts DNA replication and leads to cell death.[4]

  • Kinase Inhibition: The indole nucleus is a key feature in many tyrosine kinase inhibitors.[1] Derivatives of indole-6-carboxylic acid have been designed as multi-target inhibitors, targeting key kinases in cancer progression like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[9][10]

  • NF-κB Inhibition: The parent compound, 2-phenylindole, was found to inhibit NF-κB (nuclear factor kappa B) activity, a key transcription factor involved in inflammation and cancer.[6]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-phenyl-1H-indole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-phenyl-1H-indole-6-carboxylic acid, a heterocyclic scaffold of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-phenyl-1H-indole-6-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The indole nucleus is a privileged structure found in numerous pharmaceuticals, and its derivatives exhibit a wide array of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2][3][4] Specifically, derivatives of indole-2-carboxylic acid have been identified as promising inhibitors of HIV-1 integrase.[1][5] These application notes detail two primary, robust synthetic routes: the classic Fischer Indole Synthesis and a modern Palladium-Catalyzed Annulation. Each protocol is presented with a step-by-step methodology, mechanistic insights, and a discussion of the rationale behind experimental choices to ensure reproducibility and high-yield synthesis.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of pharmaceutical chemistry, present in a multitude of natural products and synthetic drugs.[3] The 2-phenyl-1H-indole-6-carboxylic acid moiety, in particular, serves as a crucial building block for developing novel therapeutic agents. Its structural features allow for interactions with various biological targets, making it a versatile starting point for drug discovery campaigns.[2][3] The development of efficient and scalable synthetic methods is therefore critical for advancing research in this area. This guide explores established and contemporary methods to empower researchers with reliable protocols for accessing this valuable compound.

Synthetic Strategy I: Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the indole core.[4][6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[7][8]

Principle and Mechanism

For the synthesis of 2-phenyl-1H-indole-6-carboxylic acid, the reaction proceeds by condensing 4-carboxyphenylhydrazine with acetophenone to form the corresponding hydrazone. This intermediate, under strong acidic conditions (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid), undergoes a cascade of reactions to yield the final indole product.[6][7]

The key mechanistic steps are:

  • Hydrazone Formation: Acid-catalyzed condensation between the hydrazine and ketone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.

  • [9][9]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the protonated enamine undergoes a rearrangement, breaking the weak N-N bond and forming a new C-C bond.[6][10]

  • Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming the five-membered pyrrole ring.

  • Ammonia Elimination: The final step is the elimination of an ammonia molecule to afford the stable, aromatic indole ring.[10]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Final Product Hydrazine 4-Carboxyphenyl- hydrazine Hydrazone Hydrazone Formation (Acid Catalyst) Hydrazine->Hydrazone Ketone Acetophenone Ketone->Hydrazone Tautomerization Enamine Tautomerization Hydrazone->Tautomerization + H+ Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Cyclization Aromatization & Intramolecular Cyclization Rearrangement->Cyclization - H+ Elimination NH3 Elimination Cyclization->Elimination Product 2-phenyl-1H-indole- 6-carboxylic acid Elimination->Product - NH3 Palladium_Catalyzed_Synthesis Start Methyl 4-amino-3-iodobenzoate + Phenylacetylene Coupling Domino Sonogashira Coupling & Heteroannulation Start->Coupling Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)2Cl2) + CuI Co-catalyst + Base (e.g., Et3N) Catalyst->Coupling Intermediate Methyl 2-phenyl-1H-indole-6-carboxylate Coupling->Intermediate Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O/MeOH) Intermediate->Hydrolysis Product 2-phenyl-1H-indole-6-carboxylic acid Hydrolysis->Product

Sources

Application

Analytical methods for "2-phenyl-1H-indole-6-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Analytical Characterization of 2-phenyl-1H-indole-6-carboxylic acid

Introduction

2-phenyl-1H-indole-6-carboxylic acid (C₁₅H₁₁NO₂) is a heterocyclic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1] The precise and accurate analytical characterization of this and similar molecules is fundamental to drug discovery, development, and quality control. Reliable analytical methods are essential for confirming chemical structure, determining purity, quantifying the compound in various matrices, and ensuring batch-to-batch consistency.

This guide provides a comprehensive overview of the key analytical methodologies for the characterization of 2-phenyl-1H-indole-6-carboxylic acid. It is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis for methodological choices and detailed, field-tested protocols.

Compound Properties:

Property Value
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.25 g/mol [2]

| SMILES | O=C(C1=CC2=C(C=C1)C=C(C3=CC=CC=C3)N2)O[2] |

Part 1: Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone for separating and quantifying 2-phenyl-1H-indole-6-carboxylic acid from impurities, starting materials, and by-products. Due to the compound's aromatic nature and moderate polarity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely adopted method.[1]

High-Performance Liquid Chromatography (HPLC)

Principle of Separation: In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[1] 2-phenyl-1H-indole-6-carboxylic acid, with its phenyl and indole rings, possesses significant hydrophobicity, allowing for strong retention and excellent separation on standard C18 columns.

Causality Behind Method Design:

  • Column Selection: A C18 stationary phase is the workhorse for separating indole derivatives due to its strong hydrophobic retention capabilities.[1] For aromatic compounds like this, a Phenyl stationary phase can offer alternative selectivity through π-π stacking interactions, which may be advantageous for resolving closely related impurities.[1] To mitigate peak tailing, which can occur from interactions between the basic indole nitrogen and acidic residual silanols on the silica support, a modern, end-capped, low-silanol-activity column is highly recommended.[1]

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically employed. Acetonitrile is often preferred for its lower viscosity and favorable UV cutoff properties.[1]

  • Mobile Phase Additives: The inclusion of an acidic modifier is critical. The carboxylic acid group on the analyte must be protonated (in its non-ionized form) to ensure consistent retention and sharp, symmetrical peaks. 0.1% Formic Acid is a common choice as it is volatile and ideal for subsequent mass spectrometry (LC-MS) analysis.[1]

Workflow for HPLC Method Development and Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep 1. Prepare 1 mg/mL Stock Solution (in Methanol or Acetonitrile) Filter 2. Filter through 0.22 µm Syringe Filter SamplePrep->Filter HPLC 4. Equilibrate HPLC System (C18 Column) Filter->HPLC MobilePhase 3. Prepare Mobile Phases (e.g., A: 0.1% FA in H₂O, B: 0.1% FA in ACN) Inject 5. Inject Sample HPLC->Inject Gradient 6. Run Gradient Elution Inject->Gradient Detect 7. UV Detection (e.g., 254 nm) Gradient->Detect Integrate 8. Integrate Chromatogram Detect->Integrate Purity 9. Calculate Purity (% Area) Integrate->Purity Report 10. Generate Report Purity->Report

Caption: Workflow for purity analysis of 2-phenyl-1H-indole-6-carboxylic acid by RP-HPLC.

Protocol 1: Analytical RP-HPLC for Purity Determination

This protocol outlines a standard method for assessing the purity of a solid sample of 2-phenyl-1H-indole-6-carboxylic acid.

1. Sample Preparation:

  • Accurately weigh approximately 1.0 mg of the sample.
  • Dissolve the sample in 1.0 mL of methanol or acetonitrile to achieve a final concentration of 1 mg/mL.[1]
  • Vortex the solution until the sample is fully dissolved.
  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates.[1]

2. HPLC Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1100/1200 Series or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Deionized Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 20 minutes, hold at 95% B for 5 min, return to 10% B over 1 min, equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

| Detection λ | 254 nm (or λmax determined by UV scan) |

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Determine the purity by calculating the peak area percentage of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of Analysis: LC-MS is an indispensable tool for confirming the identity (molecular weight) of 2-phenyl-1H-indole-6-carboxylic acid and for quantifying it with high sensitivity and specificity. The technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[3]

Causality Behind Method Design:

  • Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules like carboxylic acids. Analysis in negative ion mode is most common, as the carboxylic acid group readily deprotonates to form a stable carboxylate anion, [M-H]⁻.[3]

  • Derivatization: While not always necessary for a molecule with this chromophore, derivatization can be employed for carboxylic acids that exhibit poor retention or ionization.[4] For instance, derivatization with 3-nitrophenylhydrazine (3-NPH) can improve performance in complex matrices, though for a pure substance, direct analysis is usually sufficient.[4]

Protocol 2: LC-MS for Identity Confirmation

This protocol uses the same chromatographic front-end as the HPLC method, coupled to a mass spectrometer.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1, but dilute the final solution 1:10 with the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 0.1 mg/mL.

2. LC-MS Instrumentation and Conditions:

Parameter Condition
LC System As per Protocol 1
MS System Single Quadrupole or Time-of-Flight (TOF) MS
Ion Source Electrospray Ionization (ESI)
Ion Mode Negative (-)
Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
Drying Gas Temp. 350 °C

| Drying Gas Flow | 10 L/min |

3. Expected Results:

Analyte Expected Ion Exact Mass [M-H]⁻

| 2-phenyl-1H-indole-6-carboxylic acid | [C₁₅H₁₀NO₂]⁻ | 236.0717 |

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of 2-phenyl-1H-indole-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Expected Spectral Features:

  • ¹H NMR: The most characteristic signal is the carboxylic acid proton (-COOH), which is highly deshielded and appears far downfield, typically between 10-12 ppm, often as a broad singlet.[5][6] The indole N-H proton also appears downfield. Protons on the phenyl and indole aromatic rings will resonate in the aromatic region (approx. 7-8 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing in the 160-180 ppm range.[5] The various aromatic carbons will appear between approximately 110-140 ppm.

Protocol 3: Sample Preparation for NMR Analysis

  • Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for observation of the acidic proton.

  • Cap the tube and gently vortex or sonicate to ensure complete dissolution.

  • The sample is now ready for analysis.

Predicted NMR Chemical Shifts

Group ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm) Rationale
-COOH ~12.0 (broad s) ~170 Highly deshielded acidic proton and carbonyl carbon.[5][6]
Indole N-H >8.0 (broad s) - Deshielded proton on nitrogen in an aromatic system.

| Aromatic C-H | 7.0 - 8.0 (m) | 110 - 140 | Protons and carbons of the phenyl and indole rings.[7] |

Structural Elucidation Workflow

Structure_Workflow cluster_methods Analytical Techniques cluster_data Obtained Data cluster_conclusion Conclusion LCMS LC-MS Analysis Mass Molecular Weight (from [M-H]⁻) LCMS->Mass Fragments Fragmentation Pattern (MS/MS, if performed) LCMS->Fragments NMR NMR Spectroscopy (¹H, ¹³C) H_NMR ¹H Chemical Shifts & Coupling Constants NMR->H_NMR C_NMR ¹³C Chemical Shifts NMR->C_NMR Structure Structural Confirmation Mass->Structure Fragments->Structure H_NMR->Structure C_NMR->Structure

Caption: A logical workflow for confirming the chemical structure using orthogonal analytical techniques.

References

  • Vali SJ, Kumar SS, Sait SS, Garg LK (2012) Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. J Chromat Separation Techniq 3:136. [Link]

  • ResearchGate (2015) synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. ResearchGate. [Link]

  • ARKAT USA (2006) Synthesis of 2-phenylindoxyls. ARKIVOC. [Link]

  • Longdom Publishing (2012) Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • IJNRD (2023) SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development. [Link]

  • YMER (n.d.) Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER. [Link]

  • National Institutes of Health (NIH) (2021) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH. [Link]

  • ResearchGate (2014) Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • ResearchGate (2003) A rapid HPLC method for determination of major phenolic acids in plant material. ResearchGate. [Link]

  • Chemistry LibreTexts (2023) 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Polish Journal of Food and Nutrition Sciences (2003) A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. [Link]

  • Supporting Information (n.d.) Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Unpublished.
  • OpenStax (2023) 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of Indole-Based Compounds as HCV NS5B Polymerase Inhibitors

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of potential inhibitors of the Hepatitis C Virus (HCV) Non-structural Protein 5B (NS...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of potential inhibitors of the Hepatitis C Virus (HCV) Non-structural Protein 5B (NS5B) RNA-dependent RNA polymerase. While the focus is on the indole scaffold, this guide critically addresses the specific compound 2-phenyl-1H-indole-6-carboxylic acid . An extensive review of the current scientific literature reveals no direct evidence supporting its activity against NS5B polymerase. Furthermore, studies on the closely related 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold indicate that its anti-HCV activity is independent of NS5B inhibition. Therefore, this document serves as a general framework and a set of validated protocols for the initial screening and characterization of novel indole-based compounds for anti-HCV activity, with a specific workflow to determine NS5B as the target.

Introduction: HCV NS5B as a Prime Antiviral Target

The Hepatitis C virus is a single-stranded RNA virus that poses a significant global health threat.[1] The viral replication machinery is centered around the NS5B protein, an RNA-dependent RNA polymerase (RdRp).[2] This enzyme is responsible for synthesizing new viral RNA genomes, a process essential for viral propagation.[2][3] Crucially, mammalian host cells do not possess an RdRp, making NS5B an ideal and highly specific target for antiviral therapy with a potentially wide therapeutic window.[1]

NS5B inhibitors are broadly classified into two main categories:

  • Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural substrates, are incorporated into the growing RNA chain by the polymerase, and cause premature chain termination.[3]

  • Non-Nucleoside Inhibitors (NNIs): These molecules bind to allosteric sites on the enzyme, inducing conformational changes that render the polymerase inactive.[3][4] Indole-based compounds have been extensively investigated as NNIs, binding to distinct allosteric pockets within the "thumb" or "palm" domains of the polymerase.[4][5]

This guide will focus on the experimental protocols required to identify and validate novel indole-based NNIs targeting HCV NS5B.

The Case of 2-phenyl-1H-indole-6-carboxylic Acid: An Evidence Review

A thorough investigation of scientific databases and literature provides no published data confirming that 2-phenyl-1H-indole-6-carboxylic acid is an inhibitor of HCV NS5B polymerase. This is a critical finding that must preface any experimental work.

Moreover, a study on the related 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold, while demonstrating anti-HCV activity in cell-based replicon assays, explicitly showed that a representative compound from this series had no effect on HCV NS5B polymerase activity in biochemical assays. This suggests that the antiviral mechanism for this class of molecules may lie elsewhere.

Experimental Workflow for Screening Novel Inhibitors

The logical progression for evaluating a potential NS5B inhibitor involves a multi-step process. This ensures that resources are used efficiently and that the data generated is robust and interpretable.

G A Compound Synthesis & QC B Primary NS5B Polymerase Biochemical Assay (IC50 Determination) A->B C HCV Replicon Assay (EC50 Determination) B->C Active Compounds (Low IC50) D Cellular Cytotoxicity Assay (CC50 Determination) B->D Active Compounds (Low IC50) E Calculate Selectivity Index (SI) SI = CC50 / EC50 C->E D->E

Figure 1: High-level workflow for screening potential HCV NS5B inhibitors.

Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant NS5B polymerase. The principle is to quantify the incorporation of a labeled nucleotide into a newly synthesized RNA strand.

Causality Behind Experimental Choices:

  • Recombinant NS5B: Using a purified, recombinant form of the enzyme ensures that any observed inhibition is due to direct interaction with the polymerase and not other cellular factors.

  • Radiolabeled Nucleotide (e.g., [³³P]-GTP): Provides a highly sensitive and quantitative readout of RNA synthesis.

  • Biotinylated RNA Template: Allows for easy capture of the newly synthesized RNA product on streptavidin-coated plates, facilitating the separation of incorporated from unincorporated nucleotides.

  • Pre-incubation Step: Allowing the compound to incubate with the enzyme before starting the reaction is crucial for inhibitors that may have a slow binding kinetic.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the test compound (e.g., 2-phenyl-1H-indole-6-carboxylic acid) in 100% DMSO to create a 10 mM stock solution.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 10 mM down to 1 nM).

  • Reaction Mixture Preparation (per well of a 96-well plate):

    • Prepare a master mix containing:

      • Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

      • Recombinant HCV NS5B Polymerase (Genotype 1b, final concentration ~20 nM).

      • Biotinylated RNA template (e.g., poly(A), final concentration ~10 nM).

      • A mixture of CTP, UTP, ATP (final concentration ~1 µM each).

      • GTP (final concentration ~0.5 µM).

      • [³³P]-GTP (tracer amount).

  • Assay Procedure:

    • Add 1 µL of the diluted compound in DMSO to the appropriate wells of a 96-well plate. For controls, add 1 µL of DMSO (negative control, 100% activity) and 1 µL of a known NS5B inhibitor (positive control).

    • Add 40 µL of the NS5B enzyme solution (without nucleotides) to each well.

    • Incubate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

    • Initiate the polymerase reaction by adding 10 µL of the nucleotide mix (containing [³³P]-GTP).

    • Incubate the plate at 30°C for 90 minutes.

    • Stop the reaction by adding 50 µL of 0.5 M EDTA.

  • Detection and Data Analysis:

    • Transfer the reaction mixture to a streptavidin-coated 96-well plate.

    • Incubate for 30 minutes at room temperature to allow the biotinylated RNA to bind.

    • Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated [³³P]-GTP.

    • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Illustrative Data Presentation:

Compound Concentration (µM)% Inhibition (Illustrative)
10098.5
3095.2
1085.1
365.7
148.9
0.325.3
0.110.1
0.032.5
IC₅₀ (µM) ~1.05

Protocol 2: Cell-Based HCV Replicon Assay

This assay measures the ability of a compound to inhibit HCV RNA replication within a human liver cell line (Huh-7).[6] It provides a more biologically relevant context than a biochemical assay, accounting for cell permeability, metabolism, and potential off-target effects.

Causality Behind Experimental Choices:

  • HCV Replicon: A subgenomic portion of the HCV genome that can replicate autonomously within cells but does not produce infectious virus particles, making it safer to handle.[6]

  • Luciferase Reporter Gene: The replicon is engineered to express a reporter gene (e.g., Firefly or Renilla luciferase) whose expression level is directly proportional to the level of viral RNA replication.[7][8] This provides a highly sensitive and quantitative readout.

  • Huh-7 Cell Line: A human hepatoma cell line that is highly permissive for HCV replication.[9]

  • Electroporation: A method to efficiently deliver the in vitro-transcribed replicon RNA into the Huh-7 cells.[10][11]

Step-by-Step Methodology:

  • Preparation of HCV Replicon RNA:

    • Linearize the plasmid DNA containing the HCV replicon construct (e.g., genotype 1b with a luciferase reporter) using a restriction enzyme.[12]

    • Perform in vitro transcription using a T7 RNA polymerase kit to generate large quantities of replicon RNA.[12][13]

    • Purify the RNA and verify its integrity and concentration.[12]

  • Cell Culture and Transfection:

    • Culture Huh-7 cells in DMEM supplemented with 10% FBS and non-essential amino acids.

    • Harvest the cells and resuspend them in a cytomix buffer.

    • Mix the cells with the replicon RNA and transfer to an electroporation cuvette.

    • Electroporate the cells using an optimized pulse protocol.

    • Immediately transfer the electroporated cells to pre-warmed culture medium and plate them into 96-well plates.

  • Compound Treatment:

    • After 4-6 hours (to allow cells to recover and attach), remove the medium and add fresh medium containing serial dilutions of the test compound. Include DMSO-only (vehicle control) and a known HCV inhibitor (positive control) wells.

  • Luciferase Assay:

    • Incubate the plates for 72 hours at 37°C.

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the luciferase assay substrate and measure the luminescence using a plate reader.[14][15]

  • Data Analysis:

    • Calculate the percent inhibition of replication for each compound concentration relative to the DMSO control.

    • Determine the EC₅₀ value (the concentration required to inhibit 50% of viral replication) by plotting the data as described for the IC₅₀ calculation.

Protocol 3: Cellular Cytotoxicity Assay (MTT Assay)

It is essential to determine if the observed antiviral activity is due to specific inhibition of viral replication or simply due to killing the host cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.[16][17]

Step-by-Step Methodology:

  • Cell Plating: Plate Huh-7 cells (the same cell line used in the replicon assay) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the replicon assay. Include a control for 100% cell death (e.g., treatment with a high concentration of a cytotoxic agent like digitonin).

  • Incubation: Incubate for 72 hours, mirroring the duration of the replicon assay.

  • MTT Addition and Incubation:

    • Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well.

    • Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent cytotoxicity for each concentration relative to the untreated control cells.

    • Determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Data Interpretation and The Selectivity Index

The ultimate goal is to find a compound that is potent against the virus but not harmful to the host cells. The Selectivity Index (SI) is a critical parameter that quantifies this relationship.[18]

SI = CC₅₀ / EC₅₀

A higher SI value indicates a more promising compound. Generally, an SI value greater than 10 is considered a good starting point for a potential drug candidate.[19]

G cluster_0 HCV Life Cycle cluster_1 Mechanism of NNI Entry 1. Entry & Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation Replication 3. RNA Replication (NS5B Target) Translation->Replication Assembly 4. Assembly & Maturation Replication->Assembly NS5B NS5B Polymerase (Active Conformation) Replication->NS5B Mediated by Release 5. Release Assembly->Release Complex NS5B-Inhibitor Complex (Inactive Conformation) Inhibitor Indole-based NNI Inhibitor->Complex Binds to Allosteric Site

Figure 2: HCV Replication Cycle and the targeted inhibition of NS5B by a Non-Nucleoside Inhibitor (NNI).

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and validated pathway for the initial assessment of novel indole-based compounds as potential HCV NS5B polymerase inhibitors. It is imperative to begin any such investigation with a clear understanding of the existing literature. For the specific compound 2-phenyl-1H-indole-6-carboxylic acid , there is currently no scientific basis to classify it as an NS5B inhibitor.

For compounds that demonstrate a high selectivity index in these assays, subsequent steps would include mechanism of action studies to confirm the binding site on NS5B, resistance profiling to identify mutations that confer resistance, and pharmacokinetic studies to assess the compound's drug-like properties. This systematic approach ensures that only the most promising candidates progress through the demanding pipeline of antiviral drug development.

References

  • Targeted Removal of HCV E2 N2 N-Glycan Is Associated with Improved Immune Responses in Mice. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase. (2006). In Hepatitis C Viruses: Genomes and Molecular Biology. National Center for Biotechnology Information (US). Retrieved January 25, 2026, from [Link]

  • What are NS5B polymerase inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 25, 2026, from [Link]

  • Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. (2021, November 20). Viruses, 13(11), 2321. [Link]

  • Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring. (2025, February 20). Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. [Link]

  • Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. (2014, January 9). PLoS ONE, 9(1), e84808. [Link]

  • Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses. (n.d.). Journal of Virology, 80(22), 11074–11084. [Link]

  • The In Vivo and In Vitro Architecture of the Hepatitis C Virus RNA Genome Uncovers Functional RNA Secondary and Tertiary Structures. (2022, March 30). Journal of Virology, 96(6), e01974-21. [Link]

  • Optimization of transfection methods for Huh-7 and Vero cells: A comparative study. (n.d.). Avicenna Journal of Medical Biotechnology, 5(4), 239–246.
  • Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition. (2006, August 4). Journal of Molecular Biology, 361(1), 1–9. [Link]

  • Production of Infectious Hepatitis C Virus by Using RNA Polymerase I-Mediated Transcription. (n.d.). Journal of Virology, 84(11), 5897–5902. [Link]

  • Huh7 cells were electroporated with in vitro-transcribed DV2 or DV2(E-Y299F) genomic RNA. The coverslips were fixed and analyzed by immunoflu. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. (n.d.). Frontiers in Microbiology, 9, 373. [Link]

  • SAR and Mode of Action of Novel Non-Nucleoside Inhibitors of Hepatitis C NS5b RNA Polymerase. (n.d.). Journal of Medicinal Chemistry, 48(16), 5279–5293. [Link]

  • Hepatitis C virus nonstructural protein 5B. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 25, 2026, from [Link]

  • HUH-7 Transfection Protocol (Kit for Liver Cancer Cells). (n.d.). Altogen Biosystems. Retrieved January 25, 2026, from [Link]

  • 4AEP: HCV-JFH1 NS5B POLYMERASE STRUCTURE AT 1.8 ANGSTROM. (2012, May 2). RCSB PDB. Retrieved January 25, 2026, from [Link]

  • HCV Replicon Systems. (2006). In Hepatitis C Viruses: Genomes and Molecular Biology. National Center for Biotechnology Information (US). Retrieved January 25, 2026, from [Link]

  • Understanding Cytotoxicity. (2024, March 9). VIROLOGY RESEARCH SERVICES. Retrieved January 25, 2026, from [Link]

  • In-Vitro Transcription and Transfection of HCV Genomic Replicons. (2019, March 9).
  • MTT assay to evaluate the cytotoxic potential of a drug. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A Protocol for Analyzing Hepatitis C Virus Replication. (2014, June 26). Journal of Visualized Experiments, (88), 51362. [Link]

  • Development of a robust luciferase reporter 1b/2a hepatitis C virus (HCV) for characterization of early stage HCV life cycle inhibitors. (n.d.). Antiviral Research, 100(2), 178–186. [Link]

  • Transfecting HuH-7 cells. (n.d.). Retrieved January 25, 2026, from [Link]

  • Replicon Cell Culture System as a Valuable Tool in Antiviral Drug Discovery against Hepatitis C Virus. (2025, August 6). PDF. Retrieved January 25, 2026, from [Link]

  • NS5B inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

  • Hepatitis C Virus (HCV) NS5A Drug Resistance for Genotype 3. (n.d.). Eurofins-Viracor. Retrieved January 25, 2026, from [Link]

  • A Crash Course on Luciferase Assays. (2022, September 8). YouTube. Retrieved January 25, 2026, from [Link]

  • Real-time imaging of hepatitis C virus infection using a fluorescent cell-based reporter system. (n.d.). Nature Biotechnology, 28(2), 167–171. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-phenyl-1H-indole-6-carboxylic Acid Purification

Welcome to the technical support center for the purification of 2-phenyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-phenyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your purification workflow. Our approach is grounded in chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Purification Strategy & Common Issues

Question 1: My crude 2-phenyl-1H-indole-6-carboxylic acid is a dark, oily solid after synthesis. What is the best initial purification strategy?

Answer: A dark, oily appearance in your crude product typically indicates the presence of residual solvents, starting materials, and colored byproducts, which are common in many indole syntheses, such as the Fischer indole synthesis[1][2]. The recommended initial approach is a multi-step process involving an acid-base extraction followed by recrystallization. This strategy leverages the amphoteric nature of your compound—the acidic carboxylic acid group and the weakly basic indole nitrogen.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[3]. The carboxylic acid will be deprotonated to form the sodium salt, which is soluble in the aqueous layer. This step removes neutral and basic impurities.

  • Separation: Separate the aqueous layer containing your product salt from the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH 2-3). Your product, 2-phenyl-1H-indole-6-carboxylic acid, will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly.

This initial purification should yield a significantly purer, solid product. For further purification, proceed to recrystallization.

Question 2: I've attempted recrystallization, but the purity is not improving significantly, or I have poor recovery. What am I doing wrong?

Answer: Recrystallization is a powerful technique, but its success hinges on the appropriate choice of solvent and technique. For 2-phenyl-1H-indole-6-carboxylic acid, a single-solvent or a two-solvent system can be effective. Poor results often stem from an inappropriate solvent, using too much solvent, or cooling the solution too quickly.

Troubleshooting Recrystallization:

Issue Potential Cause Recommended Solution
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Consider a two-solvent system where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).
No Crystals Form The solution is too dilute, or supersaturation has not been achieved.Reduce the volume of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Oily Product The compound is "oiling out" of the solution, which can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.Ensure the solvent's boiling point is lower than the compound's melting point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Purity Not Improving The chosen solvent does not effectively differentiate between your product and the impurities.Experiment with different solvent systems. For indole carboxylic acids, polar protic solvents like ethanol or a mixture of dioxane and water have been reported to be effective[4].

A good starting point for solvent selection can be guided by solubility data of similar compounds[5][6][7].

Experimental Workflow: Recrystallization Optimization

cluster_0 Recrystallization Optimization Workflow A Start with Small-Scale Solvent Screening B Select a Promising Solvent System A->B Identify solvent with good temperature-dependent solubility C Perform Recrystallization B->C Use minimal amount of hot solvent D Analyze Purity and Yield C->D Use techniques like HPLC or NMR E Optimize Conditions D->E Adjust solvent ratio, cooling rate F Scale-Up E->F Apply optimized protocol to bulk material

Caption: A systematic workflow for optimizing the recrystallization of 2-phenyl-1H-indole-6-carboxylic acid.

Section 2: Advanced Purification & Impurity Profiling

Question 3: My product appears pure by TLC, but NMR analysis shows persistent impurities. What could they be and how do I remove them?

Answer: Thin-Layer Chromatography (TLC) can sometimes be misleading, especially with impurities that have similar polarity to the product. Common impurities in syntheses like the Fischer indole synthesis can include regioisomers (e.g., the 4-carboxylic acid isomer) or uncyclized starting materials[1]. Quantitative ¹H NMR (qHNMR) is an excellent tool for assessing purity with higher precision[8][9].

If such impurities are present, column chromatography is often the most effective purification method.

Step-by-Step Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes with a small percentage (0.5-1%) of acetic acid is a good starting point. The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shapes and reduced tailing on the silica gel[10].

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column. This "dry loading" technique often results in better separation than loading the sample in a solution.

  • Elution: Run the column, collecting fractions and analyzing them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Question 4: I am concerned about the stability of 2-phenyl-1H-indole-6-carboxylic acid during purification. Are there any degradation pathways I should be aware of?

Answer: Indole derivatives can be susceptible to degradation under certain conditions. Potential degradation pathways for your compound include:

  • Oxidation: The indole ring can be susceptible to oxidation, especially in the presence of air and light. It is advisable to handle and store the compound under an inert atmosphere (like nitrogen or argon) and protect it from light where possible.

  • Decarboxylation: While generally stable, prolonged heating in certain solvents, especially under acidic or basic conditions, could potentially lead to decarboxylation.

  • Formation of Acyl Glucuronides: In biological systems or in the presence of certain reagents, the carboxylic acid can form reactive acyl glucuronide metabolites[11]. While not a typical concern during standard purification, it is a relevant consideration in drug development.

To mitigate degradation, use purified solvents, avoid excessive heat and light exposure, and consider working under an inert atmosphere for prolonged procedures.

Logical Relationship: Purity Assessment and Method Selection

cluster_1 Purity Analysis and Purification Strategy start Initial Purity Assessment (TLC, NMR) impure Significant Impurities Detected start->impure Low Purity pure High Purity (>95%) start->pure Acceptable Purity acid_base Acid-Base Extraction impure->acid_base chromatography Column Chromatography impure->chromatography For difficult separations final_product Final Pure Product pure->final_product recrystallization Recrystallization acid_base->recrystallization recrystallization->impure Purity still low recrystallization->pure chromatography->pure

Caption: A decision tree for selecting the appropriate purification method based on the initial purity assessment.

References

  • US4510158A - 2-Phenylindole derivatives, their use as complement inhibitors - Google P
  • A Practical Synthesis of 2-Aryl-Indole-6-carboxylic Acids | Request PDF - ResearchGate. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]

  • WO2003091215A1 - 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzo' b!
  • US20080261944A1 - Indole Derivatives as Antiviral Agents - Google P
  • 2-phenylindole - Organic Syntheses Procedure. [Link]

  • Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K | Journal of Chemical & Engineering Data. [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

  • Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • 2-phenyl-1h-indole-6-carboxylic acid (C15H11NO2) - PubChem. [Link]

  • Solubility measurement and correlation of 2-phenyl-1H-indole in ... - ScienceDirect. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. [Link]

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy | The Journal of Organic Chemistry. [Link]

  • QbD-mediated RP-UPLC method development invoking an FMEA-based risk assessment to estimate nintedanib degradation products and their pathways - Arabian Journal of Chemistry. [Link]

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. [Link]

  • Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen - PMC - PubMed Central. [Link]

  • Determination and Correlation of Solubilities of (S)-Indoline-2-carboxylic Acid in Six Different Solvents from (283.15 to 358.15) K | Journal of Chemical & Engineering Data. [Link]

  • Indole-Catalyzed Bromolactonization - Organic Syntheses Procedure. [Link]

  • Approaches to calix[3]indoles from activated indole carboxylic acids - Arkat USA. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete - Longdom. [Link]

  • Methyl (3Z)-2,3-Dihydro-3-[[[4-(methylamino)phenyl]amino ... - PubChem. [Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PubMed Central. [Link]

  • CN1807412A - Indole-3-formic acid purification process - Google P
  • Synthesis of indoles - Organic Chemistry Portal. [Link]

  • Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google P
  • VALIDATED STABILITY- INDICATING HPTLC METHOD FOR NINTEDANIB & CHARACTERIZATION OF DEGRADANTS BY LC-MSn - Sciforum. [Link]

  • Electronic and Steric Descriptors Predicting the Reactivity of Aralkyl Carboxylic Acid 1-β-O-Acyl Glucuronides | Chemical Research in Toxicology. [Link]/doi/10.1021/tx9002495)

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-phenyl-1H-indole-6-carboxylic acid

Document ID: TSC-2PI6CA-SOL-001 Last Updated: January 25, 2026 Introduction Welcome to the technical support guide for 2-phenyl-1H-indole-6-carboxylic acid (MW: 237.25 g/mol ).[1] This molecule, while a promising scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2PI6CA-SOL-001

Last Updated: January 25, 2026

Introduction

Welcome to the technical support guide for 2-phenyl-1H-indole-6-carboxylic acid (MW: 237.25 g/mol ).[1] This molecule, while a promising scaffold in medicinal chemistry, presents significant solubility challenges that are common for indole derivatives and carboxylic acids.[2][3][4][5] Its rigid, aromatic structure contributes to low aqueous solubility, while the carboxylic acid moiety offers a handle for pH-dependent solubility manipulation.

This guide provides a structured, in-depth approach to systematically overcome these issues. It is designed for researchers, scientists, and drug development professionals, offering both quick-reference FAQs and detailed troubleshooting protocols to ensure successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 2-phenyl-1H-indole-6-carboxylic acid not dissolving in aqueous buffers (e.g., PBS pH 7.4)?

A: The molecule's poor aqueous solubility is due to its predominantly hydrophobic and rigid bicyclic indole structure combined with the phenyl ring. At neutral pH, the carboxylic acid group (a weak acid) is only partially ionized, failing to overcome the molecule's hydrophobicity. To achieve significant aqueous solubility, the pH must be raised well above the compound's pKa to ensure complete deprotonation and salt formation.[6][7]

Q2: I tried dissolving the compound in pure DMSO first, but it precipitates when I add it to my aqueous cell culture medium. What's happening?

A: This is a common issue known as "fall-out" or precipitation. While the compound may be soluble in 100% DMSO, this solvent is highly water-miscible. When your DMSO stock is diluted into a large volume of aqueous buffer, the local solvent environment changes drastically. The DMSO concentration drops, and the compound crashes out of the solution because the aqueous medium cannot maintain its solubility. Strategies to overcome this include using co-solvents in the final medium or adjusting the pH.

Q3: What is the pKa of 2-phenyl-1H-indole-6-carboxylic acid, and why is it important?

A: While the exact experimental pKa for this specific molecule is not readily published, the pKa of a typical aromatic carboxylic acid is around 4-5.[6] The pKa is the pH at which the carboxylic acid group is 50% ionized and 50% non-ionized.[8] Knowing the pKa is critical because it dictates the pH required to achieve solubility.[8][9] According to the Henderson-Hasselbalch equation, to ensure over 99% of the compound is in its soluble, ionized (carboxylate) form, the pH of the solution should be at least 2 units higher than the pKa.[10][11]

Q4: Can I just sonicate or heat the sample to get it into solution?

A: While sonication and gentle warming can increase the rate of dissolution, they do not increase the intrinsic solubility of the compound in a given solvent system. If the compound's concentration is above its solubility limit, it will likely precipitate out again upon cooling or standing. These methods are best used as aids once a suitable solvent system has been identified. Forcing a compound into a solution this way can lead to unstable supersaturated solutions and unreliable experimental results.

Part 2: In-Depth Troubleshooting & Methodologies

This section provides a systematic workflow for achieving and maintaining the solubility of 2-phenyl-1H-indole-6-carboxylic acid.

Initial Solubility Assessment: A Systematic Approach

The first step is to understand the compound's behavior in different solvent systems. This workflow helps you systematically determine the best approach.

Solubility_Workflow cluster_outcomes start Start: Dry Compound aq_buffer Attempt to dissolve in Aqueous Buffer (pH 7.4) start->aq_buffer Aqueous-first organic_stock Prepare concentrated stock in 100% Organic Solvent (e.g., DMSO, Ethanol) start->organic_stock Organic-first ph_adjust pH Adjustment Strategy aq_buffer->ph_adjust Insoluble cosolvent Co-solvent Strategy organic_stock->cosolvent Precipitates upon dilution formulation Advanced Formulation (e.g., Cyclodextrins) ph_adjust->formulation pH shift not compatible with assay success1 Soluble & Stable ph_adjust->success1 cosolvent->formulation Still insoluble or toxic success2 Soluble & Stable cosolvent->success2 success3 Soluble & Stable formulation->success3

Caption: Systematic workflow for troubleshooting solubility.

Method 1: pH Adjustment for Aqueous Solutions

Scientific Rationale: This is the most direct method for solubilizing acidic compounds. By raising the pH, the carboxylic acid proton (HA) is removed, forming the highly polar and water-soluble carboxylate salt (A⁻).[7] The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) governs this equilibrium.[10][11]

Step-by-Step Protocol:

  • Initial Slurry: Weigh the desired amount of 2-phenyl-1H-indole-6-carboxylic acid into a sterile container. Add approximately 80% of your final target volume of purified water or your desired buffer. The compound will not dissolve and will form a slurry.

  • Basification: While stirring, add a small amount of a suitable base, such as 1 M NaOH, dropwise. Use a calibrated pH meter to monitor the pH continuously.

  • Dissolution Point: As the pH rises, you will observe the solid material dissolving. Continue adding base until all the solid is dissolved. The pH at which complete dissolution occurs is the compound's practical solubility pH.

  • Target pH & Volume Adjustment: For robust solubility, adjust the pH to be at least 1.5-2.0 units above the compound's pKa (target pH > 6.5, ideally 7.0-7.4 for physiological assays). If you overshoot, you can back-titrate carefully with a dilute acid like 0.1 M HCl.

  • Final Volume (QS): Once the target pH is stable, add the remaining solvent to reach your final desired concentration (quantity sufficient, or QS).

  • Validation: Visually inspect the solution for any cloudiness or particulates. It is good practice to check the pH again after bringing the solution to the final volume.

Troubleshooting this Method:

  • Problem: The required pH is too high and incompatible with my biological assay (e.g., causes cell death or protein denaturation).

    • Solution: You may need to combine this method with the co-solvent approach (Method 2) to lower the required pH, or move to an advanced formulation strategy.

  • Problem: The compound precipitates over time.

    • Solution: The final pH may be too close to the pKa, or the buffer capacity is insufficient to maintain the pH. Try increasing the final pH by another 0.5 units or using a buffer with a higher buffering capacity in your target pH range.

Method 2: Utilizing Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[12][13][14] They disrupt the hydrogen-bonding network of water, creating "pockets" that can accommodate the non-polar parts of the drug molecule.[13]

Commonly Used Co-solvents in Research:

Co-solventTypical Starting ConcentrationNotes
DMSO (Dimethyl sulfoxide)0.1% - 1% v/vPotent solvent, but can have cellular effects at >0.5%.[14] Always run a vehicle control.
Ethanol 1% - 5% v/vGood biocompatibility, but can be volatile. Less potent than DMSO.[12][14]
PEG 400 (Polyethylene glycol 400)5% - 20% v/vLow toxicity, often used in preclinical formulations. Can increase viscosity.[14]
Propylene Glycol 5% - 20% v/vSimilar to PEG 400, good safety profile.[12][14]

Step-by-Step Protocol:

  • Prepare Concentrated Stock: Dissolve the 2-phenyl-1H-indole-6-carboxylic acid in 100% of your chosen co-solvent (e.g., DMSO) to make a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may assist.

  • Prepare Intermediate Dilution (Optional but Recommended): If adding the 100% organic stock directly causes precipitation, create an intermediate dilution in a mixture of co-solvent and your final aqueous buffer (e.g., a 1:1 mix).

  • Final Dilution: While vortexing or rapidly stirring the final aqueous buffer, add the concentrated stock solution dropwise. This rapid mixing is crucial to avoid localized high concentrations of the compound that can initiate precipitation.

  • Final Concentration Check: Ensure the final concentration of the co-solvent does not exceed the limits tolerated by your experimental system.

Troubleshooting this Method:

  • Problem: The compound still precipitates.

    • Solution 1: Increase the percentage of co-solvent in the final solution, if your assay allows.

    • Solution 2: Combine this method with pH adjustment. Prepare your aqueous buffer at a slightly basic pH (e.g., 7.5-8.0) before adding the DMSO stock. This provides a dual mechanism for maintaining solubility.

Method 3: Advanced Formulation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our indole compound, forming an inclusion complex.[15] This complex has a much higher aqueous solubility because the hydrophobic part of the drug is shielded from the water.[15]

Cyclodextrin cluster_CD Cyclodextrin CD_node Hydrophilic Exterior (Soluble in Water) Equals Cavity Hydrophobic Cavity Drug 2-phenyl-1H-indole-6-carboxylic acid (Poorly Soluble) Plus + Complex Soluble Inclusion Complex

Caption: Encapsulation by a cyclodextrin to form a soluble complex.

Step-by-Step Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, low-toxicity choices.[15]

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer. A common starting point is a 2-10% (w/v) solution.

  • Add the Compound: Add the powdered 2-phenyl-1H-indole-6-carboxylic acid directly to the cyclodextrin solution.

  • Promote Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow the equilibrium of complex formation to be reached. Sonication can sometimes expedite this process.

  • Clarify the Solution: After stirring, you may need to filter the solution through a 0.22 µm filter to remove any undissolved material. The concentration of the dissolved drug in the filtrate should then be confirmed analytically (e.g., by HPLC-UV).

References

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. [Link]

  • Singh, R., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • SciSpace. pH‐solubility profiles of organic carboxylic acids and their salts (1978). [Link]

  • European Medicines Agency. Formulation of poorly soluble compounds. [Link]

  • Kumar, S., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Chemistry LibreTexts. 1.13: Distinguishing between pH and pKa. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Pharmd Notes. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • ResearchGate. I tried to dissolve my drug in 0.1% dmso, but it wont dissolved. I dont have much drug, How can i solubilize the drug?[Link]

  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • Pion. What is pKa and how is it used in drug development?[Link]

  • National Institutes of Health. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

  • Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Office of Scientific and Technical Information. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • ResearchGate. A plot of the pH dependence of the solubility of an acid with pK a 4.8...[Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Research and Reviews. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]

  • YouTube. Henderson-Hasselbalch equation derivation. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Drug Discovery Pro. Drug Dissolution: A Beginner's Guide to Testing, Apparatus, and Release Profiles. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • BYJU'S. Henderson Hasselbalch Equation Chemistry Questions with Solutions. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Taylor & Francis Online. Henderson Hasselbalch equation – Knowledge and References. [Link]

  • PubChem. 6-Hydroxy-1H-indole-2-carboxylic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 2-phenyl-1H-indole-6-carboxylic acid Synthesis

Welcome to the technical support hub for the synthesis and optimization of 2-phenyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis and optimization of 2-phenyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into common experimental challenges, offering troubleshooting advice and frequently asked questions (FAQs) to streamline your synthetic efforts.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of 2-phenyl-1H-indole-6-carboxylic acid, providing potential causes and actionable solutions.

Problem 1: Low Yield in Fischer Indole Synthesis

You're attempting to synthesize the indole core via the Fischer method, reacting 4-carboxyphenylhydrazine with acetophenone, but the yield of 2-phenyl-1H-indole-6-carboxylic acid is disappointingly low.

Potential Causes & Solutions:

  • Suboptimal Acid Catalyst and Concentration: The Fischer indole synthesis is highly sensitive to the strength and concentration of the acid catalyst.[1]

    • Explanation: The acid catalyzes both the initial hydrazone formation and the subsequent[2][2]-sigmatropic rearrangement.[2][3] An acid that is too strong or too concentrated can lead to degradation of the starting materials or product, including unwanted side reactions like polymerization of the indole.[4] Conversely, an acid that is too weak may not efficiently promote the key cyclization step.

    • Solution: A systematic optimization of the acid catalyst is recommended. Polyphosphoric acid (PPA) is often a good starting point as it can act as both a catalyst and a solvent.[2][5] Other options include zinc chloride (ZnCl₂), boron trifluoride (BF₃), or Brønsted acids like sulfuric acid or methanesulfonic acid.[2] It's crucial to screen a range of concentrations for the chosen acid.

  • High Reaction Temperature: Elevated temperatures can promote decomposition and the formation of undesired byproducts.

    • Explanation: While heat is required for the cyclization, excessive temperatures can lead to tar formation and reduced yields.

    • Solution: Aim for the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting material is consumed.

  • Impure Starting Materials: The presence of impurities in either the 4-carboxyphenylhydrazine or acetophenone can significantly impact the reaction outcome.[1]

    • Explanation: Impurities can interfere with the catalyst or participate in side reactions, consuming reactants and lowering the yield of the desired product.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography. Verify purity by analytical methods like NMR or melting point determination.

Experimental Protocol: Fischer Indole Synthesis Optimization

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve 4-carboxyphenylhydrazine hydrochloride in ethanol.

    • Add a stoichiometric equivalent of acetophenone.

    • Add a few drops of glacial acetic acid to catalyze the reaction.[6]

    • Reflux the mixture for 1-2 hours, monitoring by TLC until the starting materials are consumed.

    • Cool the reaction mixture and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.[6]

  • Cyclization:

    • Place the dried hydrazone in a round-bottom flask.

    • Add the chosen acid catalyst (e.g., polyphosphoric acid, pre-heated to ~100°C).[5]

    • Heat the mixture with stirring at a controlled temperature (start with a range of 80-120°C).

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.[6]

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Problem 2: Formation of Regioisomers and Side Products

You observe the formation of multiple spots on your TLC plate, indicating the presence of isomers or byproducts in addition to the desired 2-phenyl-1H-indole-6-carboxylic acid.

Potential Causes & Solutions:

  • Side Reactions in Fischer Indole Synthesis:

    • Explanation: The strongly acidic and high-temperature conditions of the Fischer synthesis can promote side reactions.[7] If an unsymmetrical ketone is used, enolization can occur on either side, leading to a mixture of regioisomers.[3]

    • Solution: For unsymmetrical ketones, using a milder acid or lower temperatures can sometimes improve regioselectivity.[3] Alternatively, consider a different synthetic route that offers better regiocontrol.

  • Bischler-Möhlau Indole Synthesis Issues:

    • Explanation: The Bischler-Möhlau synthesis, which involves the reaction of an α-halo- or α-hydroxyketone with an arylamine, can also lead to mixtures of products due to rearrangements.[4][8]

    • Solution: Careful control of reaction conditions is critical. Some modifications of the Bischler synthesis have been developed to improve yields and reduce side products.[8][9]

  • Palladium-Catalyzed Cross-Coupling Side Reactions:

    • Explanation: When employing methods like Suzuki or Sonogashira couplings to form the C2-phenyl bond, side reactions such as homocoupling of the boronic acid or alkyne can occur.

    • Solution: Optimization of the palladium catalyst, ligands, base, and solvent is crucial.[10] Ensuring an inert atmosphere (e.g., nitrogen or argon) is also important to prevent catalyst deactivation.

Data Presentation: Solvent Effects on a Hypothetical Palladium-Catalyzed C-H Arylation

SolventTemperature (°C)Yield (%) of 2-phenyl-1H-indole-6-carboxylic acid
Dioxane/Water10085
Toluene11072
DMF12065
Acetonitrile8058

This table illustrates how solvent choice can significantly impact the yield in a cross-coupling reaction. Dioxane/water mixtures often prove effective for Suzuki-type reactions involving indoles.[11]

Problem 3: Difficulty in Purification

You are struggling to isolate the pure 2-phenyl-1H-indole-6-carboxylic acid from the crude reaction mixture.

Potential Causes & Solutions:

  • Poor Solubility: The target compound may have limited solubility in common organic solvents, making recrystallization and column chromatography challenging.

    • Explanation: The carboxylic acid and the indole N-H group can lead to strong intermolecular hydrogen bonding, reducing solubility.

    • Solution:

      • Recrystallization: Experiment with a variety of solvent systems, including polar aprotic solvents like DMF or DMSO, potentially with the addition of an anti-solvent.

      • Column Chromatography: If the compound is sufficiently soluble, silica gel chromatography can be effective. A gradient elution system, starting with a less polar eluent and gradually increasing the polarity (e.g., hexane/ethyl acetate to pure ethyl acetate, then to ethyl acetate/methanol), can help separate the product from impurities.

      • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification (e.g., with HCl) to precipitate the pure product.

  • Persistent Impurities: Certain byproducts may have similar polarity to the desired product, making separation difficult.

    • Explanation: Isomeric byproducts or unreacted starting materials with similar functional groups can co-elute during chromatography or co-crystallize.

    • Solution: Re-evaluate the reaction conditions to minimize the formation of these impurities. If they are unavoidable, multiple purification steps (e.g., column chromatography followed by recrystallization) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-phenyl-1H-indole-6-carboxylic acid?

The most prevalent methods include:

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of 4-carboxyphenylhydrazine with acetophenone.[2][3] It is a robust and widely used method for indole synthesis.

  • Palladium-Catalyzed Reactions: Modern cross-coupling strategies are highly effective. This can involve a Suzuki coupling between a 6-carboxy-2-haloindole derivative and phenylboronic acid, or a direct C-H arylation of a 6-carboxyindole.[11][12] Palladium-catalyzed annulation of anilines with bromoalkynes is another efficient approach.[13]

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-haloketone with an arylamine, though it can sometimes result in product mixtures.[4][14]

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable eluent system that provides good separation between your starting materials, intermediates, and the final product. Staining with a visualizing agent like potassium permanganate or using a UV lamp can help in detecting the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What analytical techniques are best for characterizing the final product?

A combination of techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups like the carboxylic acid (O-H and C=O stretches) and the indole N-H.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.[15]

Q4: Are there any safety precautions I should be aware of?

Yes, always adhere to standard laboratory safety procedures.

  • Reagents: Phenylhydrazine and its derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Strong acids are corrosive.

  • Solvents: Many organic solvents are flammable and have associated health risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Visualizing the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 4-carboxyphenylhydrazine 4-carboxyphenylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst, Heat) 4-carboxyphenylhydrazine->Hydrazone_Formation Acetophenone Acetophenone Acetophenone->Hydrazone_Formation Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization (Strong Acid, Heat) Hydrazone_Formation->Cyclization Hydrazone Intermediate Purification Purification (Recrystallization or Chromatography) Cyclization->Purification Crude Product Final_Product 2-phenyl-1H-indole- 6-carboxylic acid Purification->Final_Product

Caption: Workflow for the Fischer Indole Synthesis.

Key Mechanistic Step:[2][2]-Sigmatropic Rearrangement

Sigmatropic_Rearrangement Protonated_Hydrazone Protonated Hydrazone Tautomerizes to... Enamine Enamine Intermediate Undergoes... Protonated_Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Forms new C-C bond Enamine->Rearrangement Diamine_Intermediate Diamine Intermediate Aromatizes and cyclizes to... Rearrangement->Diamine_Intermediate Indole_Core Indole Core Diamine_Intermediate->Indole_Core

Caption: Key steps in the Fischer indole cyclization.

References

  • Synthesis and Chemistry of Indole. (n.d.).
  • SYNTHESIS OF 2-PHENYL INDOLE. (2023, November 11). IJNRD. Retrieved January 24, 2026, from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Indoles. (n.d.).
  • A Practical Synthesis of 2-Aryl-Indole-6-carboxylic Acids. (2007, August). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of 2-phenylindoxyls. (n.d.). Arkat USA. Retrieved January 24, 2026, from [Link]

  • 2-phenylindole. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. (2023, March 1). Organic Letters. [Link]

  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. (2011). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2021, November 16). Royal Society of Chemistry. [Link]

  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. (n.d.). The Journal of Organic Chemistry. [Link]

  • Bischler Indole Synthesis. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Problems with Fischer indole synthesis. (2021, December 9). Reddit. Retrieved January 24, 2026, from [Link]

  • Palladium‐catalysed synthesis of 2‐phenylindoles via nucleophilic.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Bischler-Mohlau Indole Synthesis. (n.d.).
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved January 24, 2026, from [Link]

  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for analysis of plant phenolic compounds. Molecules, 18(2), 2328–2375. [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences. Retrieved January 24, 2026, from [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. Retrieved January 24, 2026, from [Link]

  • Synthesis of 2-Phenyl-Indole. (2012, December 21). Sciencemadness Discussion Board. Retrieved January 24, 2026, from [Link]

  • Recent advances in the application of indoles in multicomponent reactions. (2018, March 28). Royal Society of Chemistry. [Link]

  • ChemInform Abstract: Synthesis of 2‐Phenylindole N‐Derivatives under Conditions of Catalysis by Palladium Complexes. (2000). Sci-Hub. Retrieved January 24, 2026, from [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2013, February 19). MDPI. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Advances. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). Retrieved January 24, 2026, from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Fischer Indole Synthesis. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

  • Fischer Indole Synthesis. (2021, January 4). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 24, 2026, from [Link]

  • ChemInform Abstract: Synthesis of 2-Phenylindole N-Derivatives under Conditions of Catalysis by Palladium Complexes. (2000, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • Bischler Indole Synthesis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Knowledge Expert. (2020, December 2). Bischler synthesis of indole explained [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-phenyl-1H-indole-6-carboxylic acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) related to the synthesis of 2-phenyl-1H-ind...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) related to the synthesis of 2-phenyl-1H-indole-6-carboxylic acid. This document aims to deliver expert, field-proven insights into managing common side reactions and purifying the target molecule.

Introduction to Synthetic Challenges

The synthesis of 2-phenyl-1H-indole-6-carboxylic acid, a valuable scaffold in medicinal chemistry, is often accompanied by the formation of several byproducts that can complicate purification and reduce yields. The most common synthetic route, the Fischer indole synthesis, while robust, is prone to issues of regioselectivity and side reactions, particularly when using substituted phenylhydrazines. This guide will focus primarily on the challenges encountered during the Fischer indole synthesis and will also touch upon potential byproducts in alternative methods like the Leimgruber-Batcho and palladium-catalyzed syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing 2-phenyl-1H-indole-6-carboxylic acid via the Fischer indole synthesis?

A1: The most prevalent byproducts are typically:

  • 2-phenyl-1H-indole-4-carboxylic acid: This is the primary regioisomeric impurity.

  • 2-phenyl-1H-indole: The decarboxylated version of your target molecule.

  • Unreacted starting materials: Such as 3-hydrazinobenzoic acid and acetophenone.

  • Aniline: A byproduct indicating a failed or incomplete reaction.

  • Polymeric materials: Dark, tar-like substances that can form under harsh acidic conditions.

Q2: Why do I get two different indole carboxylic acid isomers?

A2: The formation of both 2-phenyl-1H-indole-6-carboxylic acid and its 4-carboxylic acid isomer is a well-documented challenge in Fischer indole syntheses using meta-substituted phenylhydrazines, such as 3-hydrazinobenzoic acid.[1] The regiochemical outcome is determined during the acid-catalyzed[1][1]-sigmatropic rearrangement of the phenylhydrazone intermediate. The electron-withdrawing nature of the carboxylic acid group can lead to poor regioselectivity, resulting in the formation of both isomers.[1]

Q3: My reaction mixture is turning dark and tarry. What is causing this and how can I prevent it?

A3: The formation of dark, polymeric materials is common in Fischer indole synthesis, especially when using strong acids like polyphosphoric acid (PPA) or sulfuric acid at high temperatures.[2][3] These harsh conditions can lead to the degradation of the starting materials, intermediates, or the final indole product. To mitigate this, consider using milder acid catalysts such as zinc chloride or methanesulfonic acid, or optimizing the reaction temperature and time.

Q4: I am not seeing my desired product, but I am isolating aniline. What went wrong?

A4: The isolation of aniline is a strong indicator of a failed Fischer indolization.[4][5] This can happen if the key[1][1]-sigmatropic rearrangement step does not occur. Instead, under acidic conditions, the N-N bond of the phenylhydrazone intermediate can cleave, leading to the formation of aniline and other fragmentation products. This is more likely to occur with certain substitution patterns on the phenylhydrazine or if the reaction conditions are not optimal.[4][5]

Troubleshooting Guide: Byproduct Formation and Mitigation

This section provides a detailed breakdown of common byproducts, their mechanisms of formation, and actionable troubleshooting steps.

Byproduct 1: 2-phenyl-1H-indole-4-carboxylic acid (Regioisomer)
  • Mechanism of Formation: During the Fischer indole synthesis with 3-carboxyphenylhydrazine, the acid-catalyzed cyclization can proceed through two different transition states, leading to the formation of both the 6-carboxylic acid and the 4-carboxylic acid isomers. The electron-withdrawing carboxylic acid group influences the electronic distribution in the phenylhydrazone intermediate, affecting the regioselectivity of the[1][1]-sigmatropic rearrangement.[1] While the 6-substituted product is often the major isomer due to steric factors, the 4-substituted isomer can form in significant amounts.[1]

    Figure 1: Formation of Regioisomers in Fischer Indole Synthesis.
  • Identification:

    • HPLC: The two isomers will likely have different retention times on a reverse-phase HPLC column. An HPLC-UV method can be developed for their separation and quantification.[6]

    • NMR: While the overall spectra will be similar, there will be distinct differences in the chemical shifts and coupling patterns of the aromatic protons on the indole core. 1H NMR data for indole-4-carboxylic acid is available for comparison.[7]

Compound Characteristic 1H NMR Signals (DMSO-d6, approximate)
2-phenyl-1H-indole-6-carboxylic acid Aromatic protons will show a specific splitting pattern corresponding to 1,2,4-trisubstitution.
2-phenyl-1H-indole-4-carboxylic acid Aromatic protons will exhibit a different splitting pattern consistent with 1,2,3-trisubstitution.
  • Troubleshooting & Mitigation:

    • Catalyst Choice: The choice of acid catalyst can influence the isomeric ratio. Experiment with different Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., methanesulfonic acid) to optimize for the desired 6-isomer.[2][3]

    • Temperature Control: Carefully control the reaction temperature, as it can affect the selectivity of the cyclization.

    • Purification: If the formation of the 4-isomer cannot be suppressed, careful purification will be necessary.

      • Fractional Crystallization: The two isomers may have different solubilities in certain solvents, allowing for separation by fractional crystallization.

      • Chromatography: Preparative HPLC or column chromatography on silica gel can be effective for separating the isomers. Developing an optimized solvent system is crucial.

Byproduct 2: 2-phenyl-1H-indole (Decarboxylated Product)
  • Mechanism of Formation: Indole carboxylic acids can undergo decarboxylation, especially under acidic conditions and at elevated temperatures.[8][9] The mechanism involves the protonation of the indole ring, which facilitates the loss of carbon dioxide. Aromatic carboxylic acids, in general, can be decarboxylated under acidic conditions through electrophilic attack of a proton.[10]

    Decarboxylation Indole_COOH 2-phenyl-1H-indole-6-carboxylic acid Protonation Protonation (H+) Indole_COOH->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Decarboxylation Loss of CO2 Intermediate->Decarboxylation Indole 2-phenyl-1H-indole Decarboxylation->Indole

    Figure 2: Acid-Catalyzed Decarboxylation Pathway.
  • Identification:

    • TLC/HPLC: The decarboxylated product will be significantly less polar than the carboxylic acid and will have a much higher Rf value on TLC and a longer retention time in reverse-phase HPLC.

    • NMR: The 1H NMR spectrum will lack the carboxylic acid proton signal (typically a broad singlet above 12 ppm) and will show a simpler aromatic proton pattern. 1H NMR data for 2-phenylindole is available for comparison.[11]

    • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of 2-phenyl-1H-indole.

  • Troubleshooting & Mitigation:

    • Reaction Temperature: Avoid excessive heating during the Fischer indole synthesis and subsequent work-up.

    • Acid Concentration: Use the minimum effective concentration of the acid catalyst.

    • Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.

    • Purification: The significant difference in polarity between the carboxylic acid and the decarboxylated product makes separation by extraction or chromatography straightforward. The carboxylic acid can be extracted into a basic aqueous solution, leaving the non-acidic 2-phenyl-1H-indole in the organic layer.

Byproduct 3: Aniline (Reaction Failure)
  • Mechanism of Formation: As mentioned in the FAQs, the formation of aniline indicates a failure of the[1][1]-sigmatropic rearrangement. Instead, the protonated phenylhydrazone intermediate undergoes N-N bond cleavage.[4][5] This side reaction is more prevalent when electron-donating groups are present on the enamine part of the intermediate, which is not the case here. However, suboptimal reaction conditions or inherent instability of the intermediate can also lead to this pathway.[4]

  • Identification:

    • GC-MS: Aniline is volatile and can be readily identified by GC-MS.

    • NMR: The presence of characteristic sharp singlets in the aromatic region of the 1H NMR spectrum of the crude product can indicate the presence of aniline.

  • Troubleshooting & Mitigation:

    • Re-evaluate Reaction Conditions: If significant amounts of aniline are formed, a thorough re-optimization of the reaction conditions is necessary. This includes screening different acid catalysts, solvents, and temperatures.

    • Purity of Starting Materials: Ensure that the 3-hydrazinobenzoic acid is pure and has not degraded.

Alternative Synthetic Routes and Their Potential Byproducts

While the Fischer indole synthesis is common, other methods can be employed, each with its own set of potential impurities.

  • Leimgruber-Batcho Indole Synthesis: This method involves the condensation of a substituted o-nitrotoluene with a formamide acetal, followed by reductive cyclization. For 2-phenyl-1H-indole-6-carboxylic acid, a potential starting material would be 4-methyl-3-nitrobenzoic acid. A possible side reaction during the reductive cyclization of the intermediate enamine is the reduction of the enamine double bond, which would lead to an indoline derivative that may not fully aromatize to the desired indole. The presence of the electron-withdrawing carboxylic acid group can facilitate the initial enamine formation.[12]

  • Palladium-Catalyzed Syntheses (e.g., Suzuki or Heck Coupling): These modern methods often offer higher yields and fewer byproducts. For instance, a Suzuki coupling could involve the reaction of a boronic acid derivative of one component with a halogenated derivative of the other.[12][13] Potential byproducts in Suzuki couplings are often related to homocoupling of the starting materials or deboronation. However, these reactions are generally cleaner than the classical named reactions.[14]

Analytical and Purification Protocols

Protocol 1: HPLC Method for Isomer Separation
  • Objective: To separate and quantify 2-phenyl-1H-indole-6-carboxylic acid and its 4-carboxylic acid isomer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase will suppress the ionization of the carboxylic acids, leading to better peak shape and retention.

  • Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., around 254 nm or 280 nm).

  • Procedure:

    • Dissolve a small sample of the crude product in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Run a gradient elution to achieve separation of the two isomers.

    • Identify the peaks based on retention times (if standards are available) or by collecting fractions and analyzing them by NMR or MS.

Protocol 2: Purification by Extraction
  • Objective: To separate the acidic indole carboxylic acids from non-acidic byproducts like 2-phenyl-1H-indole.

  • Procedure:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The acidic indole carboxylic acids will move into the aqueous layer as their carboxylate salts.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-acidic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the indole carboxylic acids.

    • Collect the precipitated solid by filtration, wash with water, and dry.

Protocol 3: Purification by Column Chromatography
  • Objective: To separate the isomeric indole carboxylic acids.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or diethyl ether), with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acids.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the mobile phase.

    • Load the solution onto a silica gel column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure desired product.

References

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
  • Fischer indole synthesis. Wikipedia.
  • Fischer Indole Synthesis. YouTube.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI.
  • Decarboxyl
  • (PDF) Bischler Indole Synthesis.
  • 2-Phenylindole(948-65-2) 1H NMR spectrum. ChemicalBook.
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
  • Why Do Some Fischer Indoliz
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
  • Decarboxyl
  • Fischer indole synthesis applied to the total synthesis of n
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
  • the leimgruber-b
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • Problems with Fischer indole synthesis. Reddit.
  • Indole-4-carboxylic acid(2124-55-2) 1H NMR spectrum. ChemicalBook.
  • US5034105A - Carboxylic acid purification and crystallization process.
  • "common side reactions in indole-pyrrole synthesis". Benchchem.
  • Decarboxyl
  • (PDF) Fischer Indole Synthesis.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Spectra and physical data of (A2) :. The Royal Society of Chemistry.
  • HPLC-UV and FTIR Analytical Techniques to Determi- nation of Para-phenylenediamine in Some Black hair dyes. UST Journals.
  • Decarboxyl
  • Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube.
  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride.
  • Expression, purification and crystallization of an indole prenyltransferase
  • Bischler Indole Synthesis.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • HPLC - UV-Vis absorption and charged aerosol detection. Thermo Fisher Scientific.
  • Bischler-Möhlau indole synthesis. chemeurope.com.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference with 2-phenyl-1H-indole-6-carboxylic acid

Prepared by the Senior Application Science Team Welcome to the technical support resource for researchers working with 2-phenyl-1H-indole-6-carboxylic acid. This guide is designed to help you identify, understand, and ov...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support resource for researchers working with 2-phenyl-1H-indole-6-carboxylic acid. This guide is designed to help you identify, understand, and overcome potential assay interference issues, ensuring the integrity and accuracy of your experimental results. As a molecule with a privileged indole scaffold, it holds significant promise in various therapeutic areas, but its physicochemical properties also present a risk of generating misleading data.[1] This document provides in-depth, experience-driven advice to navigate these challenges.

Overview: Why Suspect Assay Interference?

2-phenyl-1H-indole-6-carboxylic acid possesses several characteristics that warrant careful scrutiny for non-specific assay activity. Small molecules can interact with assays in ways that mimic true biological activity, leading to false-positive results.[2][3] These interactions are often driven by the compound's physicochemical properties rather than specific binding to the intended target.

Key properties of 2-phenyl-1H-indole-6-carboxylic acid and related indole structures that can contribute to interference include:

  • Low Aqueous Solubility: PubChem lists the experimental water solubility of this compound as 31.2 µg/mL at pH 7.4.[4] Low solubility is a primary driver for the formation of colloidal aggregates, a major cause of non-specific inhibition.[5]

  • Fluorescence Potential: The indole scaffold is a known fluorophore.[6] The intrinsic fluorescence of a test compound can directly interfere with assay readouts that rely on fluorescence intensity, FRET, or fluorescence polarization.

  • Chemical Reactivity: While not definitively established for this specific molecule in the provided search results, indole rings can be susceptible to oxidation, and some promiscuous compounds act by reacting non-selectively with proteins, for instance, through covalent modification of cysteine residues.[7][8]

  • Pan-Assay Interference Compound (PAINS) Potential: PAINS are chemical substructures that are frequently identified as "hits" in many different high-throughput screens.[9][10] While this specific molecule is not a canonical PAIN, the indole nucleus is present in some PAINS structures, making it important to be vigilant.

This guide will help you determine if your observed activity is genuine or an artifact of these properties.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns researchers face when working with this compound.

Q1: My dose-response curve for 2-phenyl-1H-indole-6-carboxylic acid is unusually steep and has a low Hill slope. What could be the cause?

A1: This is a classic hallmark of non-specific inhibition, often caused by compound aggregation. At a critical concentration, the compound self-assembles into colloidal particles. These aggregates can sequester and denature the target protein, leading to a sudden, sharp drop in activity that appears as a steep dose-response curve. True 1:1 stoichiometric inhibitors typically exhibit a standard sigmoidal curve with a Hill slope near 1.0.

Q2: I'm seeing activity in my primary screen, but it's not validating in my orthogonal or cell-based assays. Why?

A2: This discrepancy is a strong indicator of assay interference. The initial assay format (e.g., a biochemical fluorescence-based assay) may be susceptible to a particular interference mechanism (like fluorescence quenching or aggregation) that is not present in the orthogonal assay (e.g., a label-free detection system like SPR) or is irrelevant in the more complex biological environment of a cell.[2][3]

Q3: Can the solvent (DMSO) concentration affect my results with this compound?

A3: Absolutely. While DMSO is used to solubilize compounds, "crashing out" can occur when the DMSO stock is diluted into aqueous assay buffer. Due to its low aqueous solubility, 2-phenyl-1H-indole-6-carboxylic acid is particularly prone to this. Even if a precipitate is not visible, nano- or micro-aggregates can form. It is crucial to keep the final DMSO concentration consistent and as low as possible across all wells.

Q4: My assay buffer contains BSA. Is that sufficient to prevent non-specific effects?

A4: Bovine Serum Albumin (BSA) is often used as a "scavenger" protein to reduce non-specific binding to plate wells or other surfaces. However, it may not be sufficient to prevent all interference mechanisms. Promiscuous reactive compounds can still modify the target protein, and aggregators can still sequester it. Furthermore, some compounds may bind to BSA itself, which can sometimes mask true activity by reducing the free concentration of the compound.

Troubleshooting Guide: A Mechanistic Approach

If you suspect assay interference, a systematic troubleshooting process is essential. The following guide is structured to help you diagnose the specific type of interference.

Problem 1: Suspected Inhibition via Compound Aggregation

Aggregation is one of the most common artifacts in high-throughput screening.[5] It is driven by the compound's poor solubility in aqueous assay buffers.

Diagnostic Protocol: Detergent Counter-Screen

The gold-standard method for identifying aggregation-based inhibition is to repeat the assay in the presence of a non-ionic detergent.[5] Detergents disrupt the colloidal aggregates, and if the compound's inhibitory activity is abolished or significantly reduced, aggregation is the likely cause.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare your standard assay buffer and a second batch of the same buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20.

  • Compound Titration: Prepare identical serial dilutions of 2-phenyl-1H-indole-6-carboxylic acid.

  • Run Parallel Assays: Perform your standard enzyme inhibition assay using both the standard buffer and the detergent-supplemented buffer. Ensure all other conditions are identical.

  • Analyze Data: Generate dose-response curves for both conditions and compare the IC₅₀ values.

Data Interpretation:

ObservationInterpretationNext Steps
IC₅₀ shifts >10-fold higher in the presence of detergent.Strong evidence for aggregation-based inhibition.Deprioritize this compound or find a more soluble analog.
IC₅₀ is unchanged or shifts <2-fold. Aggregation is unlikely to be the primary mechanism of inhibition.Proceed to investigate other interference mechanisms.
Potency is slightly reduced (2- to 10-fold shift). Aggregation may be contributing to the observed activity.Further biophysical validation is required.
Workflow for Diagnosing Aggregation

Aggregation_Workflow start Unexpected Inhibition Observed check_detergent Run Assay +/- 0.01% Triton X-100 start->check_detergent compare_ic50 Compare IC50 Values check_detergent->compare_ic50   aggregation Conclusion: Aggregation-based Inhibition (False Positive) compare_ic50->aggregation IC50 Shift > 10-fold no_aggregation Conclusion: Aggregation Unlikely compare_ic50->no_aggregation IC50 Shift < 2-fold next_steps Investigate Other Interference Mechanisms no_aggregation->next_steps

Caption: Troubleshooting workflow for identifying aggregation-based assay interference.

Problem 2: Interference in Fluorescence-Based Assays

Given the indole scaffold, interference with fluorescence detection is a significant possibility.[6] This can manifest as either quenching the assay signal (false positive for inhibition) or enhancing it (false negative).

Diagnostic Protocol: Fluorescence Interference Counter-Screen

This protocol tests for intrinsic compound fluorescence and its potential to quench the signal from your assay's fluorophore.

Step-by-Step Methodology:

  • Configure Plate Reader: Set the plate reader to the same excitation and emission wavelengths used in your primary assay.

  • Prepare Test Plate:

    • Row A (Compound Only): Add serial dilutions of 2-phenyl-1H-indole-6-carboxylic acid in assay buffer. This measures the compound's intrinsic fluorescence.

    • Row B (Fluorophore + Compound): Add your assay's fluorescent probe/product at a concentration that gives a mid-range signal. Then, add the same serial dilutions of the test compound. This measures quenching or enhancement effects.

    • Row C (Controls): Include wells with buffer only (background) and wells with the fluorescent probe only (max signal).

  • Incubate and Read: Incubate the plate under standard assay conditions (time, temperature) and measure the fluorescence.

Data Interpretation:

Observation in Row A (Compound Only)Observation in Row B (Fluorophore + Cmpd)Interpretation
Signal increases with compound concentration.Signal is higher than the "fluorophore only" control.Fluorescence Interference: The compound is intrinsically fluorescent at the assay wavelengths.
Signal is at or near background.Signal decreases as compound concentration increases.Quenching Interference: The compound is absorbing light and quenching the probe's signal.
Signal is at or near background.Signal is unchanged compared to the "fluorophore only" control.No Interference: The compound does not appear to interfere with the fluorescence readout.
Logical Diagram of Fluorescence Interference

Fluorescence_Interference cluster_0 Potential Interference Pathways compound 2-phenyl-1H-indole-6-carboxylic acid assay_fluorophore Assay Fluorophore (e.g., FITC, AMC) compound->assay_fluorophore Path 2: Quenching (Signal Reduction) plate_reader Plate Reader (Excitation/Emission) compound->plate_reader Path 1: Intrinsic Fluorescence (False Signal) assay_fluorophore->plate_reader Expected Signal

Caption: Two primary modes of fluorescence assay interference by a test compound.

Problem 3: Suspected Non-Specific Reactivity

Some compounds, particularly those flagged by PAINS filters, can show activity by reacting non-specifically with assay components, often with cysteine residues on the target protein.[8]

Diagnostic Protocol: Thiol Reactivity Test

This experiment assesses if the compound's activity is sensitive to the presence of a reducing agent like Dithiothreitol (DTT). If the compound acts by oxidizing or covalently modifying cysteine residues, its effect may be reversed or prevented by a high concentration of DTT.[7]

Step-by-Step Methodology:

  • Pre-incubation Step: Incubate your target enzyme with a high concentration of your compound (e.g., 5-10x the IC₅₀) for 30-60 minutes.

  • Dilution or Dialysis: Rapidly dilute the enzyme-compound mixture >100-fold into the assay reaction mixture to reduce the concentration of free compound. Alternatively, use a rapid dialysis method.

  • Activity Measurement: Immediately measure the enzymatic activity.

  • DTT Rescue: Repeat the experiment, but in a parallel arm, add a high concentration of DTT (e.g., 1-10 mM) to the assay reaction mixture before adding the pre-incubated enzyme-compound complex.

  • Analyze Data: Compare the enzyme activity with and without the DTT rescue.

Data Interpretation:

ObservationInterpretation
Activity remains low after dilution/dialysis.Suggests a slow-binding or irreversible covalent inhibitor.
Activity recovers after dilution/dialysis.Suggests a reversible inhibitor.
Activity is significantly restored in the presence of DTT.Strong evidence for reactivity with protein thiols. This is a common artifact.[7]

Summary of Best Practices

To proactively avoid and identify assay interference when working with 2-phenyl-1H-indole-6-carboxylic acid:

  • Assess Solubility: Before screening, determine the compound's solubility in your final assay buffer.

  • Include Detergents: For initial screens of compounds with low solubility, consider including 0.001% - 0.01% non-ionic detergent as a standard component of the assay buffer.

  • Run Counter-Screens Early: Do not wait until lead optimization. Run interference counter-screens (fluorescence, aggregation) on all primary hits.

  • Use Orthogonal Assays: Validate hits using an assay with a different detection technology (e.g., absorbance, luminescence, label-free).

  • Perform Biophysical Validation: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Dynamic Light Scattering (DLS) can confirm direct binding and assess aggregation.[5]

By employing these rigorous, self-validating protocols, you can confidently distinguish true biological modulators from assay artifacts, saving valuable time and resources in your research and development efforts.

References
  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-phenyl-1H-indole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Boffin. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Gassner, C., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Aldeghi, M., et al. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]

  • Al-Shidhani, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Capuzzi, S. J., et al. (2017). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology. [Link]

  • Majumdar, R., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences. [Link]

  • Agilent. (2018). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

  • Li, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules. [Link]

  • Wang, L., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Wikipedia. (n.d.). Bacillus subtilis. Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclohexyl-1-(2-morpholin-4-YL-2-oxoethyl)-2-phenyl-1H-indole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). These moieties have been.... Retrieved from [Link]

  • da Silva, A. B. F., & de Alencastro, R. B. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research. [Link]

  • PubChem. (n.d.). 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20080261944A1 - Indole Derivatives as Antiviral Agents.
  • Guarnera, E., & Berezovsky, I. N. (2013). Impact of mutations on the allosteric conformational equilibrium. PLoS Computational Biology. [Link]

  • Google Patents. (n.d.). US9028833B2 - Dosages of immunoconjugates of antibodies and SN-38 for improved efficacy and decreased toxicity.
  • Yang Cao Lab. (n.d.). all_drug_exp_new.txt. Retrieved from [Link]

  • Google Patents. (n.d.). US7224721B2 - System for direct acquisition of received signals.
  • Organic Syntheses. (n.d.). Pd-Catalyzed Tandem C-N/C-C Coupling of Gem-dihalovinyl. Retrieved from [Link]

  • JenaLib. (n.d.). 2BRK. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 2-Phenyl-1H-indole-6-carboxylic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenyl-1H-indole-6-carboxylic acid derivatives. This guide is designed to provide you with in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenyl-1H-indole-6-carboxylic acid derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the experimental challenges of enhancing the oral bioavailability of this promising class of compounds. Our approach is rooted in scientific principles and practical, field-tested experience to ensure the integrity and success of your research.

Introduction: The Bioavailability Challenge

The 2-phenyl-1H-indole-6-carboxylic acid scaffold is a versatile core found in numerous biologically active molecules.[1] However, like many carboxylic acid-containing drugs, these derivatives often present significant challenges in achieving adequate oral bioavailability.[2] The primary hurdles are typically low aqueous solubility and variable permeability across the gastrointestinal (GI) tract, which are influenced by the compound's physicochemical properties. The structural characteristics of these derivatives, including the indole ring, the phenyl substituent, and the carboxylic acid group, all contribute to their unique biopharmaceutical profile.[1]

This technical guide will provide a structured, question-and-answer-based approach to address common issues encountered during the pre-clinical development of these derivatives. We will explore the underlying causes of poor bioavailability and offer practical, step-by-step protocols for proven enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of 2-phenyl-1H-indole-6-carboxylic acid that influence its bioavailability?

A1: The bioavailability of 2-phenyl-1H-indole-6-carboxylic acid is primarily governed by its low aqueous solubility and its pH-dependent ionization. Key physicochemical parameters for the parent compound are:

PropertyValueSource
Molecular FormulaC₁₅H₁₁NO₂[3]
Molecular Weight237.25 g/mol [3]
Calculated LogP3.53[3]
Hydrogen Bond Donors2[3]
Hydrogen Bond Acceptors1[3]
Polar Surface Area53.09 Ų[3]

The relatively high LogP suggests good lipophilicity, which is generally favorable for membrane permeation. However, the presence of the carboxylic acid group (a hydrogen bond donor and acceptor) introduces polarity and, critically, pH-dependent solubility. At the low pH of the stomach, the carboxylic acid will be protonated and the molecule will be in its less soluble, neutral form. In the more neutral to alkaline pH of the small intestine, the carboxylic acid will be deprotonated (ionized), which can increase aqueous solubility but may decrease permeability.

Q2: Why is my 2-phenyl-1H-indole-6-carboxylic acid derivative showing poor and variable absorption in vivo?

A2: Poor and variable in vivo absorption of these derivatives is a common challenge and can be attributed to several factors:

  • pH-Dependent Solubility: As mentioned, the solubility of your compound likely varies significantly as it transits through the GI tract. This can lead to precipitation in the stomach and incomplete dissolution in the intestine, resulting in erratic absorption.

  • Low Dissolution Rate: Even if the compound is soluble at intestinal pH, a slow dissolution rate from the solid form can be the rate-limiting step for absorption.

  • Poor Permeability: While the LogP may be favorable, other factors such as molecular size, hydrogen bonding capacity, and potential interactions with efflux transporters (like P-glycoprotein) can limit its ability to cross the intestinal epithelium.

  • First-Pass Metabolism: The indole nucleus and other substituents can be susceptible to metabolism by cytochrome P450 enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.

Troubleshooting Experimental Challenges

Solubility and Dissolution Issues

Q: My compound is practically insoluble in aqueous buffers. How can I improve its solubility for in vitro assays?

A: For in vitro assays, you can employ several strategies:

  • Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of your compound.[2] Common co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol (PEG) 300 or 400

    • Propylene glycol

    Caution: Be mindful of the final co-solvent concentration in your assay, as high concentrations can affect cell viability in cell-based assays or alter protein binding.

  • pH Adjustment: For acidic compounds like yours, increasing the pH of the buffer will ionize the carboxylic acid and increase aqueous solubility. Prepare buffers at pH 7.4 or higher to mimic intestinal conditions.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility.

Q: I'm observing a very slow dissolution rate in my in vitro dissolution studies. What can I do?

A: A slow dissolution rate is a major barrier to oral absorption. Consider the following formulation strategies:

  • Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area available for dissolution.[2] Techniques like jet milling or ball milling can be employed.

  • Amorphous Solid Dispersions: This is a highly effective technique where the crystalline drug is converted into an amorphous state by dispersing it in a polymer matrix.[4] This eliminates the crystal lattice energy barrier, leading to faster dissolution and often supersaturation. Common polymers include:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)[4]

    • Soluplus®

Permeability Assessment Challenges

Q: My compound shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate and what are the next steps?

A: Low PAMPA permeability suggests that your compound has poor passive diffusion characteristics.

  • Interpretation: The PAMPA model primarily assesses passive, transcellular permeability. Low permeability here could be due to high polarity, a large number of hydrogen bond donors/acceptors, or a high degree of ionization at the assay pH.

  • Troubleshooting & Next Steps:

    • Verify Assay Conditions: Ensure the pH of the donor and acceptor compartments are appropriate and that your compound was fully dissolved in the donor well.

    • Caco-2 Assay: Proceed to a Caco-2 cell permeability assay. This cell-based model provides a more comprehensive assessment as it includes active transport and efflux mechanisms.

    • Prodrug Approach: If both PAMPA and Caco-2 assays indicate low permeability, a prodrug strategy to mask the polar carboxylic acid group may be necessary.[5]

Q: I'm seeing a high efflux ratio in my Caco-2 assay. What does this mean and how can I address it?

A: A high efflux ratio (typically >2) indicates that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the drug out of the intestinal cells and back into the gut lumen, limiting its absorption.

  • Confirmation: To confirm which transporter is involved, you can run the Caco-2 assay in the presence of specific inhibitors (e.g., verapamil for P-gp). A significant decrease in the efflux ratio in the presence of the inhibitor confirms its involvement.

  • Mitigation Strategies:

    • Structural Modification: If you are in the lead optimization phase, medicinal chemists can attempt to modify the structure to reduce its affinity for the efflux transporter.

    • Formulation with Inhibitors: Formulating the drug with excipients that are known to inhibit efflux transporters can be a viable strategy.

Experimental Protocols & Workflows

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion of a 2-phenyl-1H-indole-6-carboxylic acid derivative with PVP K30.

Materials:

  • 2-phenyl-1H-indole-6-carboxylic acid derivative

  • Polyvinylpyrrolidone (PVP) K30

  • Dichloromethane (DCM) or other suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve a 1:4 ratio (w/w) of your indole derivative and PVP K30 in a minimal amount of DCM in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 40-50°C until a thin film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask and transfer it to a vacuum oven. Dry at 40°C under vacuum for 24-48 hours to remove any residual solvent.

  • Characterization: Characterize the resulting solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

  • Dissolution Testing: Perform in vitro dissolution testing on the solid dispersion compared to the crystalline drug to assess the improvement in dissolution rate.

Protocol 2: Ester Prodrug Synthesis

This protocol describes a general method for the synthesis of an ethyl ester prodrug of a 2-phenyl-1H-indole-6-carboxylic acid derivative.

Materials:

  • 2-phenyl-1H-indole-6-carboxylic acid derivative

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation (Method A):

    • Suspend the indole carboxylic acid in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 equivalents) at 0°C.

    • Stir at room temperature for 2-4 hours until the reaction is complete (monitor by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous ethanol.

    • Stir at room temperature overnight.

  • Work-up:

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure ethyl ester prodrug.

  • Characterization: Confirm the structure of the prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for assessing and improving the bioavailability of a 2-phenyl-1H-indole-6-carboxylic acid derivative.

Bioavailability_Workflow cluster_Initial_Screening Initial Screening cluster_Formulation_Development Formulation & Prodrug Strategy cluster_In_Vitro_Evaluation In Vitro Evaluation cluster_In_Vivo_Studies In Vivo Pharmacokinetics Solubility Aqueous Solubility (pH 2.0, 6.8, 7.4) PAMPA PAMPA Assay Solubility->PAMPA Assess intrinsic properties Micronization Micronization Solubility->Micronization If dissolution limited Solid_Dispersion Solid Dispersion (PVP, HPMC) Solubility->Solid_Dispersion If solubility limited Caco2 Caco-2 Permeability (Efflux Ratio) PAMPA->Caco2 If low permeability Dissolution In Vitro Dissolution Micronization->Dissolution Solid_Dispersion->Dissolution Prodrug Ester/Amide Prodrug Synthesis Prodrug->Caco2 Re-evaluate permeability Animal_PK Animal PK Study (Rat or Dog) Dissolution->Animal_PK Select lead formulation Caco2->Prodrug If permeability limited or high efflux Caco2->Animal_PK Select lead candidate Data_Analysis Calculate F%, Cmax, Tmax, AUC Animal_PK->Data_Analysis

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to InhA Enzyme Inhibitors: Evaluating Pyrrolidine Carboxamide-Based Indole Derivatives Against Established Agents

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis, the enoyl-acyl carrier protein reductase (InhA) remains a pivotal and va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis, the enoyl-acyl carrier protein reductase (InhA) remains a pivotal and validated drug target. Inhibition of InhA disrupts the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial cell death.[1] This guide provides a detailed, objective comparison of a promising class of indole-based InhA inhibitors, the pyrrolidine carboxamides, with the established clinical and research agents, isoniazid and triclosan.

Introduction to the InhA Target and its Inhibitors

The bacterial fatty acid synthesis II (FAS-II) pathway is a critical metabolic route absent in humans, making its enzymes attractive targets for selective antibacterial drug development.[2] InhA, a key enzyme in this pathway, catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-acyl carrier proteins, a rate-limiting step in mycolic acid synthesis.[1]

The clinical relevance of InhA is underscored by the action of isoniazid (INH), a cornerstone of tuberculosis therapy for decades.[3][4] However, isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase, KatG.[1][3] Mutations in the katG gene are a primary mechanism of clinical resistance to isoniazid, highlighting the urgent need for direct InhA inhibitors that bypass this activation step.[5]

Triclosan, a broad-spectrum antimicrobial agent, is a well-characterized direct inhibitor of InhA.[5][6] While a valuable research tool, its therapeutic potential is limited by factors such as high lipophilicity.[5] This has spurred the development of novel, direct-acting InhA inhibitors, among which indole derivatives have emerged as a promising scaffold. This guide will focus on a representative pyrrolidine carboxamide-based indole derivative as a case study for comparison.

Comparative Analysis of InhA Inhibitors

This section provides a head-to-head comparison of the inhibitory potency of a representative pyrrolidine carboxamide indole derivative against the active form of isoniazid (INH-NAD adduct) and a potent triclosan derivative.

InhibitorChemical StructureTarget EnzymeIC50 / KiMechanism of ActionKey Features & Limitations
Pyrrolidine Carboxamide d6 [Chemical Structure of Pyrrolidine Carboxamide d6]M. tuberculosis InhAIC50: 10.05 µM[7]Direct, competitive inhibitorRepresents a novel class of direct InhA inhibitors; potential for optimization to improve potency.[7]
Isoniazid (as INH-NAD adduct) [Chemical Structure of INH-NAD adduct]M. tuberculosis InhAKi: 0.75 ± 0.08 nM[8]Covalent adduct formation with NAD+, inhibiting InhAHighly potent; requires activation by KatG, leading to resistance.[3][8]
Triclosan Derivative (Compound 3) [Chemical Structure of Triclosan Derivative 3]M. tuberculosis InhAIC50: 90 nM[9]Direct, uncompetitive inhibitor (parent compound)Potent direct inhibitor; therapeutic use limited by pharmacokinetic properties.[5][9]

Mechanism of Action: A Deeper Dive

The selected inhibitors exhibit distinct mechanisms of action against InhA, which has significant implications for their development and potential to overcome resistance.

Pyrrolidine Carboxamide Indole Derivatives

These compounds act as direct inhibitors of InhA.[7] They are designed to bind to the enzyme's active site, likely competing with the natural enoyl-ACP substrate. The indole moiety often plays a crucial role in establishing key interactions within the binding pocket.

InhA InhA Enzyme Product Acyl-ACP Product InhA->Product Catalysis Substrate Enoyl-ACP Substrate Substrate->InhA PyrrolidineCarboxamide Pyrrolidine Carboxamide (Indole Derivative) PyrrolidineCarboxamide->InhA Direct Inhibition Isoniazid Isoniazid (Prodrug) KatG KatG Enzyme Isoniazid->KatG ActivatedINH Activated Isoniazid KatG->ActivatedINH Activation INHNAD INH-NAD Adduct ActivatedINH->INHNAD NAD NAD+ NAD->INHNAD InhA InhA Enzyme INHNAD->InhA Inhibition InhibitedInhA Inhibited InhA InhA->InhibitedInhA

Activation and inhibition pathway of Isoniazid.

This reliance on KatG for activation is a significant clinical liability, as mutations in the katG gene are a common cause of isoniazid resistance. [5]

Triclosan: A Direct Uncompetitive Inhibitor

Triclosan binds to the InhA-NADH complex, forming a stable ternary complex that prevents the binding of the enoyl-ACP substrate. This uncompetitive inhibition mechanism is distinct from that of many other direct inhibitors. [6]

Experimental Protocols: InhA Enzyme Inhibition Assay

The following is a detailed, step-by-step methodology for a spectrophotometric assay to determine the inhibitory activity of compounds against M. tuberculosis InhA. This protocol is based on established methods for monitoring NADH oxidation. [1]

Materials
  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • trans-2-Octenoyl-CoA (substrate)

  • PIPES buffer (pH 6.8)

  • NaCl

  • DMSO (for dissolving inhibitors)

  • Test inhibitors and control inhibitors (isoniazid, triclosan)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Assay Protocol

cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis PrepInhibitors 1. Prepare serial dilutions of inhibitors in DMSO. AddComponents 6. In a 96-well plate, add: - Assay buffer - InhA enzyme solution - Inhibitor dilution (or DMSO for control) PrepInhibitors->AddComponents PrepReagents 2. Prepare assay buffer (PIPES, NaCl). PrepReagents->AddComponents PrepEnzyme 3. Prepare working solution of InhA in assay buffer. PrepEnzyme->AddComponents PrepNADH 4. Prepare working solution of NADH in assay buffer. PrepSubstrate 5. Prepare working solution of trans-2-Octenoyl-CoA in assay buffer. Preincubation 7. Pre-incubate the mixture at room temperature. AddComponents->Preincubation InitiateReaction 8. Initiate the reaction by adding the substrate (trans-2-Octenoyl-CoA). Preincubation->InitiateReaction MonitorAbsorbance 9. Immediately monitor the decrease in absorbance at 340 nm over time. InitiateReaction->MonitorAbsorbance CalculateActivity 10. Calculate the initial velocity of the reaction from the linear phase of the absorbance curve. MonitorAbsorbance->CalculateActivity DetermineIC50 11. Plot the percentage of enzyme activity versus inhibitor concentration and determine the IC50 value. CalculateActivity->DetermineIC50

Sources

Comparative

A Comparative In Vivo Efficacy Analysis of 2-Phenylindole Derivatives as Anticonvulsant Agents

This guide provides a comprehensive analysis of the in vivo efficacy of substituted 2-phenylindole derivatives as potential anticonvulsant agents. While direct in vivo efficacy data for "2-phenyl-1H-indole-6-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vivo efficacy of substituted 2-phenylindole derivatives as potential anticonvulsant agents. While direct in vivo efficacy data for "2-phenyl-1H-indole-6-carboxylic acid" is not extensively available in the current body of scientific literature, this guide leverages available data from closely related analogs to provide a comparative framework against established standards. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel antiepileptic drugs (AEDs).

Introduction: The Therapeutic Promise of 2-Phenylindoles in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs, a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[2] The indole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[3] Specifically, derivatives of 2-phenylindole have emerged as a promising class of compounds with demonstrated anticonvulsant properties in preclinical studies.[4] This guide will delve into the in vivo evidence supporting the potential of this chemical class, with a focus on comparative efficacy against standard-of-care anticonvulsants.

Comparative In Vivo Efficacy Assessment

A key study investigating a series of substituted 2-phenylindole derivatives (compounds 2a-2f ) provides the most direct in vivo comparison to a standard anticonvulsant, phenytoin sodium.[4] The study utilized the maximal electroshock (MES) seizure model in mice, a well-established screening paradigm for identifying compounds effective against generalized tonic-clonic seizures.[1][5]

Table 1: In Vivo Anticonvulsant Activity of Substituted 2-Phenylindole Derivatives in the MES Model [4]

CompoundSubstitution PatternDose (mg/kg, i.p.)Protection against Extensor Seizure Phase (%)
2b Methoxy substitution100Moderate
2c Nitro substitution100Moderate
2e Amino substitution100Moderate
Phenytoin Sodium Standard 25 100

Note: The original study qualitatively described the activity of compounds 2b, 2c, and 2e as "moderate" without providing specific quantitative percentages of protection at the tested dose. The dose for the test compounds was 100 mg/kg, while phenytoin was tested at a lower dose of 25 mg/kg.

From this data, it is evident that while certain substituted 2-phenylindole derivatives exhibit anticonvulsant activity, the potency observed in this particular study was less than that of the standard drug, phenytoin, which afforded complete protection at a four-fold lower dose.[4] However, these findings are significant as they establish a proof-of-concept for the in vivo anticonvulsant potential of the 2-phenylindole scaffold. Further structural optimization of these initial hits could lead to derivatives with enhanced potency and a more favorable therapeutic window.

Experimental Protocols: A Guide to In Vivo Anticonvulsant Screening

To ensure scientific rigor and reproducibility, the following is a detailed protocol for the Maximal Electroshock (MES) seizure model, a cornerstone in the preclinical evaluation of anticonvulsant drug candidates.[1][6]

Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation. This model is highly predictive of efficacy against generalized tonic-clonic seizures.[5]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsiometer

  • Corneal electrodes

  • Test compound (e.g., 2-phenylindole derivative)

  • Standard drug (e.g., Phenytoin sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Dosing:

    • Divide animals into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (at various doses).

    • Administer the test compound and standard drug intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electrical stimulation (e.g., 30-60 minutes). The vehicle is administered to the control group.

  • Electrical Stimulation:

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Gently place the corneal electrodes on the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observation:

    • Immediately after stimulation, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The seizure typically progresses through tonic flexion, tonic extension, and clonic phases.

    • The absence of the tonic hindlimb extension is considered the endpoint for protection.

  • Data Analysis:

    • Calculate the percentage of animals protected from the tonic hindlimb extension in each group.

    • Determine the median effective dose (ED50) for the test compound and the standard drug using probit analysis.

Diagram 1: Experimental Workflow for the Maximal Electroshock (MES) Seizure Model

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Dosing Dosing (Vehicle, Standard, Test Compound) Grouping->Dosing Stimulation Corneal Electrical Stimulation Dosing->Stimulation Observation Observation of Seizure Phases Stimulation->Observation Endpoint Endpoint: Absence of Tonic Hindlimb Extension Observation->Endpoint Data_Analysis Data Analysis (% Protection, ED50) Endpoint->Data_Analysis

A schematic representation of the key steps involved in conducting the maximal electroshock (MES) seizure model for anticonvulsant screening.

Mechanistic Insights and Future Directions

The precise mechanism of action for the anticonvulsant effects of 2-phenylindole derivatives is not yet fully elucidated. However, many established AEDs exert their effects through modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation.[7] The docking studies performed on the substituted 2-phenylindole derivatives suggest a potential interaction with the GABA-A receptor and the AMPA-sensitive glutamate receptor.[4]

Diagram 2: Potential Anticonvulsant Mechanisms of Action

MoA_Pathway cluster_GABA GABAergic Synapse cluster_Glutamate Glutamatergic Synapse 2_Phenylindole_Derivative 2-Phenylindole Derivative GABA_A GABA-A Receptor 2_Phenylindole_Derivative->GABA_A Positive Allosteric Modulation (Hypothesized) AMPA AMPA Receptor 2_Phenylindole_Derivative->AMPA Antagonism (Hypothesized) Increased_Inhibition Increased Neuronal Inhibition GABA_A->Increased_Inhibition Reduced_Seizure Reduced Seizure Susceptibility Increased_Inhibition->Reduced_Seizure Decreased_Excitation Decreased Neuronal Excitation AMPA->Decreased_Excitation Decreased_Excitation->Reduced_Seizure

Sources

Validation

Benchmarking 2-phenyl-1H-indole-6-carboxylic acid: A Comparative Guide to Antiviral Potency and Mechanism

Introduction: The Imperative for Novel Antiviral Scaffolds The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the urgent need for innovative antiviral therapeutics. The indole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antiviral Scaffolds

The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the urgent need for innovative antiviral therapeutics. The indole nucleus, a privileged scaffold in medicinal chemistry, has consistently yielded compounds with a broad spectrum of biological activities, including potent antiviral effects.[1] This guide provides a comprehensive technical comparison of a specific indole derivative, 2-phenyl-1H-indole-6-carboxylic acid , against established antiviral agents. While direct experimental data for this exact molecule is nascent, we will extrapolate its potential based on the well-documented structure-activity relationships (SAR) of closely related indole-based antivirals and benchmark these against current clinical standards. This document is intended for researchers, virologists, and drug development professionals engaged in the discovery and evaluation of new antiviral entities.

The Promise of the Indole Scaffold in Antiviral Drug Discovery

The indole ring system is a versatile pharmacophore capable of engaging with a variety of biological targets through diverse non-covalent interactions. Its unique electronic properties and conformational flexibility allow for the design of molecules that can mimic natural ligands or disrupt critical viral processes. Several indole-containing compounds have been successfully developed into antiviral drugs, such as Arbidol, which exhibits broad-spectrum activity against influenza and other respiratory viruses by inhibiting viral entry and membrane fusion.[2][3]

The antiviral mechanisms of indole derivatives are varied and target different stages of the viral life cycle, including:

  • Viral Entry and Fusion Inhibition: Preventing the virus from entering the host cell.

  • Inhibition of Viral Enzymes: Targeting key viral enzymes like reverse transcriptase, integrase, protease, and RNA-dependent RNA polymerase (RdRp).[2]

  • Disruption of Viral Replication: Interfering with the synthesis of viral genetic material and proteins.

Comparative Analysis of Antiviral Activity

To provide a clear benchmark, we will compare the antiviral activity of relevant indole derivatives with that of several well-established antiviral drugs. The primary metrics for comparison are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration of a drug that is required for 50% of its maximal effect or inhibition, respectively. A lower value indicates higher potency. Equally important is the 50% cytotoxic concentration (CC₅₀), which measures the concentration of a drug that causes the death of 50% of host cells. The ratio of CC₅₀ to EC₅₀/IC₅₀ gives the Selectivity Index (SI), a critical measure of a drug's therapeutic window.

Performance of Indole Derivatives
Compound/DerivativeVirus TargetIC₅₀/EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Indole-2-carboxylate Derivative (Compound 8f) Coxsackie B3 virus7.18>100>13.9[1]
Indole-2-carboxylate Derivative (Compound 2f) Coxsackie B3 virus1.59>100>62.9[1]
Indole-2-carboxylate Derivative (Compound 14f) Influenza A (H3N2)7.53>100>13.3[1]
2-((1H-indol-3-yl)thio)-N-phenyl-acetamide (Compound 6-72-2a) SARS-CoV-2 (RdRp)1.41>100>70.92[4]
Indole-2-carboxylic acid derivative (Compound 17a) HIV-1 Integrase3.11Not reportedNot reported[5]

Analysis of Structure-Activity Relationship (SAR):

The data on related indole compounds suggest that the substitution pattern on the indole ring, as well as the nature of the substituent at the 2- and 6-positions, significantly influences antiviral activity. The presence of a phenyl group at the 2-position and a carboxylic acid at the 6-position in our target molecule suggests potential interactions with viral proteins. The carboxylic acid moiety, for instance, can form crucial hydrogen bonds and salt bridges with amino acid residues in the active sites of viral enzymes.

Performance of Comparator Antiviral Drugs

The following table summarizes the in vitro efficacy of several widely used antiviral drugs against their primary viral targets.

Antiviral DrugVirus TargetEC₅₀/IC₅₀ (nM)Mechanism of ActionReference(s)
Oseltamivir Influenza A (H1N1)0.1 - 0.8 (IC₅₀)Neuraminidase Inhibitor[6]
Zanamivir Influenza A (H1N1, H275Y)1.25 (EC₅₀)Neuraminidase Inhibitor[7]
Remdesivir SARS-CoV, MERS-CoV74 (EC₅₀)RNA-dependent RNA polymerase (RdRp) Inhibitor[8]
Sofosbuvir Hepatitis C Virus (HCV) Genotype 2a32 (EC₅₀)NS5B RNA Polymerase Inhibitor[9]
Favipiravir Influenza A, B, C14 - 550 (EC₅₀, µg/mL)RNA-dependent RNA polymerase (RdRp) Inhibitor[10]

Experimental Protocols for Antiviral Benchmarking

To empirically determine the antiviral efficacy and cytotoxicity of "2-phenyl-1H-indole-6-carboxylic acid," a series of standardized in vitro assays are required. The following protocols provide a robust framework for such an evaluation.

Cytotoxicity Assay (MTT or Neutral Red Uptake)

Objective: To determine the concentration of the test compound that is toxic to the host cells (CC₅₀).

Principle: This assay measures the metabolic activity of viable cells. Compounds that are cytotoxic will reduce the metabolic activity, leading to a decrease in signal.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for coronaviruses, MDCK for influenza) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Dilution: Prepare a serial dilution of "2-phenyl-1H-indole-6-carboxylic acid" and control compounds in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the compound dilutions. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Detection:

    • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent and measure the absorbance at 570 nm.

    • Neutral Red Uptake Assay: Add neutral red dye to each well, which is taken up by viable cells. After incubation, extract the dye and measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To determine the concentration of the test compound that inhibits virus-induced plaque formation by 50% (EC₅₀).

Principle: This is a functional assay that measures the ability of a compound to inhibit the replication and spread of a virus, resulting in a reduction in the number of visible plaques (areas of cell death).

Methodology:

  • Cell Monolayer Preparation: Prepare confluent monolayers of a susceptible cell line in 6-well or 12-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock to obtain a concentration that produces a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Inoculate the cell monolayers with the virus dilution and incubate for 1 hour to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Cellular Pathways

Experimental Workflow for Antiviral Screening

The following diagram illustrates a typical workflow for screening and characterizing novel antiviral compounds.

Antiviral_Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Compound Library B High-Throughput Screening (HTS) (e.g., Cell-based reporter assay) A->B Screening C Identification of 'Hits' B->C Data Analysis D Cytotoxicity Assay (CC50) C->D E Antiviral Assay (EC50) (e.g., Plaque Reduction Assay) C->E F Calculation of Selectivity Index (SI) D->F E->F G Time-of-Addition Assay F->G Prioritize compounds with high SI J Structure-Activity Relationship (SAR) F->J Promising Leads H Enzyme Inhibition Assays (e.g., Polymerase, Protease) G->H I Resistance Studies H->I K In vivo Efficacy & PK/PD Studies J->K

Caption: A generalized workflow for the discovery and development of novel antiviral agents.

Potential Mechanism of Action: Inhibition of Viral RNA Polymerase

Many indole-based compounds exert their antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. The following diagram illustrates this potential mechanism.

RdRp_Inhibition cluster_0 Viral Replication Cycle cluster_1 Inhibition by Indole Derivative Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Replication RNA Replication RdRp->Replication New_RNA New Viral RNA Replication->New_RNA Indole 2-phenyl-1H-indole-6-carboxylic acid Inhibition Inhibition Indole->Inhibition Inhibition->RdRp

Caption: Proposed mechanism of action for 2-phenyl-1H-indole-6-carboxylic acid targeting the viral RdRp.

Conclusion and Future Directions

While "2-phenyl-1H-indole-6-carboxylic acid" represents a promising scaffold for the development of novel antiviral agents, empirical data on its specific antiviral activity and cytotoxicity are essential for a definitive assessment. The structure-activity relationships of related indole derivatives suggest that this compound could exhibit potent and broad-spectrum antiviral properties. The experimental protocols outlined in this guide provide a clear path forward for the comprehensive evaluation of this and other novel chemical entities. Future research should focus on synthesizing "2-phenyl-1H-indole-6-carboxylic acid" and its derivatives and subjecting them to rigorous antiviral screening against a diverse panel of viruses. Subsequent mechanism of action studies will be crucial to elucidate the specific molecular targets and pathways involved in their antiviral effects. Such a systematic approach will be instrumental in advancing the development of the next generation of effective antiviral therapies.

References

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. National Center for Biotechnology Information. [Link]

  • Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo. MDPI. [Link]

  • Influenza viruses utilized in study with in vitro susceptibility (EC 50... ResearchGate. [Link]

  • Imidazole. Wikipedia. [Link]

  • Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. [Link]

  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. [Link]

  • A review on recent developments of indole-containing antiviral agents. National Center for Biotechnology Information. [Link]

  • Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects. PubMed. [Link]

  • Effect of Half-Life on the Pharmacodynamic Index of Zanamivir against Influenza Virus Delineated by a Mathematical Model. PubMed Central. [Link]

  • Remdesivir against COVID-19 and Other Viral Diseases. PubMed Central. [Link]

  • Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies. PubMed Central. [Link]

  • N-phenyl-acetamides: SARS-CoV-2 RNA-dependent RNA polymerase inhibitors. PubMed Central. [Link]

  • Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. PubMed Central. [Link]

  • Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease. National Institutes of Health. [Link]

  • Arbidol as a broad-spectrum antiviral: an update. PubMed. [Link]

Sources

Comparative

A Comparative Analysis of 2-phenyl-1H-indole-6-carboxylic Acid Binding Modes: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its inherent versatility allows for a diverse range of substitutions, lead...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its inherent versatility allows for a diverse range of substitutions, leading to compounds with affinities for a wide array of biological targets. Among these, "2-phenyl-1H-indole-6-carboxylic acid" and its analogs have emerged as a particularly intriguing class of molecules. This guide provides a comprehensive comparative analysis of the binding modes of this scaffold to two well-validated targets: HIV-1 Integrase and Fructose-1,6-bisphosphatase. Furthermore, we will explore the potential interactions with other key proteins implicated in various disease pathways, namely the 5-HT6 receptor, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).

This analysis is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships that govern the interactions of this promising chemical series, thereby facilitating the rational design of next-generation therapeutics.

Key Protein Targets and Binding Affinities

The interaction of 2-phenyl-1H-indole-6-carboxylic acid and its derivatives has been most extensively characterized with HIV-1 Integrase and Fructose-1,6-bisphosphatase. The following table summarizes the available binding affinity data for representative compounds from this class.

Target ProteinCompound AnalogueBinding Affinity (IC50)Reference
HIV-1 Integrase Indole-2-carboxylic acid derivative 20a 0.13 µM[1]
Indole-2-carboxylic acid derivative 17a 3.11 µM[2]
Fructose-1,6-bisphosphatase Indole-2-carboxylic acid derivative 22f Submicromolar[3]
Indole-2-carboxylic acid derivative 22g Submicromolar[3]

I. High-Affinity Binding to HIV-1 Integrase: A Tale of Metal Chelation

HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiviral drug development[4]. The catalytic activity of this enzyme is dependent on the presence of two magnesium ions (Mg²⁺) in its active site. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of this enzyme, primarily through their ability to chelate these essential metal ions[1][5].

Binding Mode Analysis

Molecular docking studies, supported by experimental data, have elucidated the binding mode of indole-2-carboxylic acid derivatives within the HIV-1 integrase active site. The core of the binding interaction involves the carboxyl group at the 2-position of the indole ring and the nitrogen atom of the indole, which together form a bidentate chelation with the two Mg²⁺ ions[1]. This interaction effectively sequesters the metal cofactors, thereby inhibiting the enzymatic activity.

The 2-phenyl substituent plays a crucial role in orienting the molecule within the active site and can engage in additional hydrophobic or π-stacking interactions with surrounding amino acid residues, further enhancing binding affinity. The 6-carboxylic acid moiety, while not directly involved in metal chelation, can form hydrogen bonds with residues at the periphery of the active site, contributing to the overall binding energy and specificity.

A putative binding mode for a generic indole-2-carboxylic acid with HIV-1 integrase, based on available data and the crystal structure (PDB ID: 6PUY), is depicted below[1][6].

cluster_integrase HIV-1 Integrase Active Site cluster_ligand 2-phenyl-1H-indole-6-carboxylic acid Mg1 Mg²⁺ Mg2 Mg²⁺ D64 Asp64 D64->Mg1 D116 Asp116 D116->Mg1 D116->Mg2 E152 Glu152 E152->Mg2 Hydrophobic_Pocket Hydrophobic Pocket H_Bond_Acceptor H-Bond Acceptor Indole_Core Indole Core Indole_Core->Mg2 Chelation Phenyl_Group 2-Phenyl Group Phenyl_Group->Hydrophobic_Pocket Hydrophobic Interaction C2_Carboxyl C2-Carboxyl C2_Carboxyl->Mg1 Chelation C6_Carboxyl C6-Carboxyl C6_Carboxyl->H_Bond_Acceptor Hydrogen Bond

Caption: Putative binding mode of 2-phenyl-1H-indole-6-carboxylic acid in HIV-1 integrase.

Experimental Protocol: HIV-1 Integrase Inhibition Assay

The inhibitory activity of compounds against HIV-1 integrase is typically assessed using a strand transfer assay. This assay measures the ability of the enzyme to integrate a donor DNA substrate into a target DNA substrate.

Start Start Prepare_Reaction Prepare reaction mix: - Buffer - HIV-1 Integrase - Donor DNA Start->Prepare_Reaction Add_Inhibitor Add test compound (e.g., 2-phenyl-1H-indole-6-carboxylic acid) Prepare_Reaction->Add_Inhibitor Incubate_1 Incubate at 37°C for 30 min Add_Inhibitor->Incubate_1 Add_Target_DNA Add target DNA Incubate_1->Add_Target_DNA Incubate_2 Incubate at 37°C for 60 min Add_Target_DNA->Incubate_2 Stop_Reaction Stop reaction (e.g., with EDTA) Incubate_2->Stop_Reaction Detect_Product Detect integration product (e.g., ELISA, radioactivity) Stop_Reaction->Detect_Product Analyze_Data Calculate IC50 Detect_Product->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical HIV-1 integrase strand transfer inhibition assay.

II. Allosteric Inhibition of Fructose-1,6-bisphosphatase

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose. Inhibition of FBPase is a promising therapeutic strategy for the treatment of type 2 diabetes[7][8]. Indole-2-carboxylic acid derivatives have been identified as potent allosteric inhibitors of this enzyme[9].

Binding Mode Analysis

Unlike the active site binding observed with HIV-1 integrase, indole-2-carboxylic acid derivatives bind to an allosteric site on FBPase, distinct from the active site where the substrate, fructose-1,6-bisphosphate, binds. This allosteric binding induces a conformational change in the enzyme, leading to a decrease in its catalytic activity.

X-ray crystallography of FBPase in complex with an indole-2-carboxylic acid derivative (PDB ID: 7EZR) has provided a detailed picture of the binding interactions[10]. The indole core is nestled in a hydrophobic pocket, while the carboxyl groups at the 2- and 6-positions form key hydrogen bonds with surrounding amino acid residues. The 2-phenyl group extends into a solvent-exposed region and can be modified to enhance potency and selectivity. This allosteric binding mode is reminiscent of the natural allosteric inhibitor of FBPase, AMP[9].

cluster_fbpase FBPase Allosteric Site cluster_ligand 2-phenyl-1H-indole-6-carboxylic acid Hydrophobic_Pocket Hydrophobic Pocket H_Bond_Donors H-Bond Donors H_Bond_Acceptors H-Bond Acceptors Indole_Core Indole Core Indole_Core->Hydrophobic_Pocket Hydrophobic Interaction Phenyl_Group 2-Phenyl Group C2_Carboxyl C2-Carboxyl C2_Carboxyl->H_Bond_Donors Hydrogen Bond C6_Carboxyl C6-Carboxyl C6_Carboxyl->H_Bond_Acceptors Hydrogen Bond

Caption: Allosteric binding mode of 2-phenyl-1H-indole-6-carboxylic acid in FBPase.

Experimental Protocol: FBPase Inhibition Assay

The inhibitory activity of compounds against FBPase is typically determined using a coupled-enzyme assay. The product of the FBPase reaction, fructose-6-phosphate, is converted by phosphoglucose isomerase to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm.

Start Start Prepare_Reaction Prepare reaction mix: - Buffer, MgCl₂ - FBPase - Coupled enzymes (PGI, G6PDH) - NADP⁺ Start->Prepare_Reaction Add_Inhibitor Add test compound Prepare_Reaction->Add_Inhibitor Incubate_1 Pre-incubate at 37°C for 10 min Add_Inhibitor->Incubate_1 Add_Substrate Add substrate (Fructose-1,6-bisphosphate) Incubate_1->Add_Substrate Monitor_Absorbance Monitor absorbance at 340 nm Add_Substrate->Monitor_Absorbance Analyze_Data Calculate initial rates and IC50 Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a coupled-enzyme FBPase inhibition assay.

III. Exploring Potential Interactions with Other Key Targets

While the interactions with HIV-1 integrase and FBPase are well-supported by experimental data, the 2-phenyl-1H-indole-6-carboxylic acid scaffold holds promise for interacting with other important drug targets.

5-HT6 Receptor

The 5-HT6 receptor, a member of the serotonin receptor family, is primarily expressed in the brain and has been implicated in cognitive function and mood regulation[11][12][13][14]. Many known 5-HT6 receptor antagonists feature an indole or indole-like core structure[15]. The 2-phenyl-1H-indole scaffold of the topic compound bears a structural resemblance to known 5-HT6 receptor ligands, suggesting a potential for interaction. The 2-phenyl group could occupy a hydrophobic pocket, while the indole nitrogen and the 6-carboxylic acid could form key hydrogen bonding interactions with the receptor. Further investigation is warranted to determine the affinity and functional activity of 2-phenyl-1H-indole-6-carboxylic acid at this receptor.

EGFR and VEGFR

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and angiogenesis[16][17][18][19]. Dysregulation of these signaling pathways is a hallmark of many cancers, making them attractive targets for anticancer drug development. Several approved and investigational kinase inhibitors are based on the indole scaffold. The 2-phenyl-1H-indole-6-carboxylic acid core could potentially bind to the ATP-binding site of these kinases. The indole nitrogen could act as a hinge-binding motif, forming a hydrogen bond with the backbone of the kinase hinge region, a common feature of many kinase inhibitors. The 2-phenyl and 6-carboxylic acid moieties could then be tailored to optimize interactions with the surrounding hydrophobic and hydrophilic pockets to achieve high potency and selectivity.

Conclusion and Future Directions

The 2-phenyl-1H-indole-6-carboxylic acid scaffold demonstrates remarkable versatility, with the capacity to bind to diverse protein targets through distinct binding modes. Its ability to chelate metal ions in the active site of HIV-1 integrase and to allosterically inhibit Fructose-1,6-bisphosphatase highlights the adaptability of this chemical framework. The structural insights gained from these well-characterized interactions provide a solid foundation for the rational design of more potent and selective inhibitors.

Furthermore, the potential for this scaffold to interact with the 5-HT6 receptor, EGFR, and VEGFR opens up exciting new avenues for drug discovery in the areas of neuroscience and oncology. Future research should focus on synthesizing and testing a focused library of 2-phenyl-1H-indole-6-carboxylic acid derivatives against these targets to validate these hypotheses and to further explore the therapeutic potential of this privileged scaffold.

References

  • Exploration of N-Arylsulfonyl-indole-2-carboxamide Derivatives as Novel Fructose-1,6-bisphosphatase Inhibitors by Molecular Simulation. MDPI. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. PMC - NIH. Available at: [Link]

  • (A) Design strategy of indole-2-carboxylic acid (1) as a potential... - ResearchGate. Available at: [Link]

  • Fructose 1,6-bisphosphatase - Wikipedia. Available at: [Link]

  • Dual VEGFR-2 and EGFRT790M inhibitors of phenyldiazenes: anticancer evaluations, ADMET, docking, design and synthesis - PubMed. Available at: [Link]

  • 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PubMed Central. Available at: [Link]

  • 7EZR: Indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - RCSB PDB. Available at: [Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC. Available at: [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches - MDPI. Available at: [Link]

  • Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - NIH. Available at: [Link]

  • Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC. Available at: [Link]

  • Inhibition of Fructose-1,6-bisphosphatase by a New Class of Allosteric Effectors. Available at: [Link]

  • Identification and Optimization of a Novel HIV-1 Integrase Inhibitor | ACS Omega. Available at: [Link]

  • 1BIS: HIV-1 INTEGRASE CORE DOMAIN - RCSB PDB. Available at: [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. Available at: [Link]

  • N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

  • Inhibition of Fructose 1,6-Bisphosphatase Reduces Excessive Endogenous Glucose Production and Attenuates Hyperglycemia in Zucker Diabetic Fatty Rats. American Diabetes Association. Available at: [Link]

  • Fructose 1,6-bisphosphatase: getting the message across - PMC - NIH. Available at: [Link]

  • 1FPK: FRUCTOSE-1,6-BISPHOSPHATASE (D-FRUCTOSE-1,6-BISPHOSPHATE 1-PHOSPHOHYDROLASE) COMPLEXED WITH THALLIUM IONS (10 MM) - RCSB PDB. Available at: [Link]

  • FDA-approved and other indole-based VEGFR-2-TK inhibitors (VI–VIII) - ResearchGate. Available at: [Link]

  • Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - ResearchGate. Available at: [Link]

  • Drug discovery targets: 5-HT 6 receptor. Available at: [Link]

  • Exploring the Potential of HIV Integrase Inhibitors as Therapeutic Age | JEP. Available at: [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC - NIH. Available at: [Link]

  • Fructose 1,6 Bisphosphate Regulation ( By F26BP) - YouTube. Available at: [Link]

  • Indole-based allosteric inhibitors of HIV-1 integrase - PubMed - NIH. Available at: [Link]

  • 5-ht6 receptors as emerging targets for drug discovery - PubMed. Available at: [Link]

  • (PDF) Inhibition of Fructose 1,6-Bisphosphatase Reduces Excessive Endogenous Glucose Production and Attenuates Hyperglycemia in Zucker Diabetic Fatty Rats - ResearchGate. Available at: [Link]

  • The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC - PubMed Central. Available at: [Link]

  • Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations | Microbiology Spectrum - ASM Journals. Available at: [Link]

  • Quionolone carboxylic acid derivatives as HIV-1 integrase inhibitors: Docking-based HQSAR and topomer CoMFA analyses - PMC - PubMed Central. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-1H-indole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-phenyl-1H-indole-6-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.